DEHP-d38
Description
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Structure
2D Structure
Properties
Molecular Formula |
C24H38O4 |
|---|---|
Molecular Weight |
428.8 g/mol |
IUPAC Name |
bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H38O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,15-16,19-20H,5-10,13-14,17-18H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D,12D,13D2,14D2,15D,16D,17D2,18D2,19D,20D |
InChI Key |
BJQHLKABXJIVAM-STYFRGAJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C(=O)OC([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H] |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC |
Origin of Product |
United States |
Foundational & Exploratory
what is DEHP-d38 and its chemical properties
An In-depth Technical Guide to DEHP-d38 for Researchers and Drug Development Professionals
Introduction
Di(2-ethylhexyl) phthalate-d38 (this compound) is the deuterium-labeled form of Di(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer that has garnered significant attention from the scientific community due to its endocrine-disrupting properties and potential health risks.[1][2][3] this compound serves as an invaluable tool, primarily as an internal standard, for the accurate quantification of DEHP and its metabolites in various biological and environmental matrices.[4] Its use is critical in studies ranging from toxicology and metabolomics to environmental monitoring and food safety analysis. This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its application, and a visual representation of a typical analytical workflow.
Chemical Properties
This compound is chemically identical to DEHP, with the exception that 38 of its hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a higher molecular weight, which allows for its differentiation from the native compound in mass spectrometry, while maintaining nearly identical chemical and physical properties.
Table 1: Chemical and Physical Properties of this compound and DEHP
| Property | This compound | DEHP |
| Molecular Formula | C₂₄D₃₈O₄ | C₂₄H₃₈O₄[5] |
| Molecular Weight | 428.8 g/mol [6] | 390.6 g/mol [5] |
| Exact Mass | 428.51552604 Da[6] | 390.27191 Da |
| Isotopic Purity | Typically ≥98%[7] | Not Applicable |
| Physical State | Colorless to pale yellow oily liquid[5] | Colorless to pale yellow oily liquid[5] |
| Odor | Nearly odorless[5] | Nearly odorless[5] |
| Boiling Point | Not reported, expected to be similar to DEHP | 384 °C[8] |
| Melting Point | Not reported, expected to be similar to DEHP | -55 °C[8] |
| Solubility | Insoluble in water; soluble in most organic solvents[7] | Insoluble in water; soluble in most organic solvents[7] |
| CAS Number | 352431-42-6[6] | 117-81-7[5] |
Experimental Protocols
The primary application of this compound is as an internal standard in analytical methods, particularly those involving liquid chromatography-tandem mass spectrometry (LC-MS/MS), to correct for matrix effects and variations in sample preparation and instrument response.
Protocol: Quantification of DEHP in a Complex Matrix using this compound as an Internal Standard
This protocol provides a general framework for the analysis of DEHP in a sample such as butter, adapted from a published study.[7]
1. Materials and Reagents:
-
This compound (isotopic purity ≥98%)[7]
-
DEHP analytical standard
-
Hexane (HPLC grade)
-
Acetone (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)
2. Sample Preparation: a. Accurately weigh the sample matrix (e.g., 1g of butter). b. Spike the sample with a known amount of this compound internal standard solution (e.g., 570 µg).[7] c. Dissolve the spiked sample in hexane with gentle heating (approximately 40°C).[7] d. Perform liquid-liquid extraction with an acetone/hexane mixture.[7] e. Concentrate the extract using a rotary evaporator. f. Further purify the sample using Solid Phase Extraction (SPE) to remove interfering matrix components.
3. HPLC-MS/MS Analysis: a. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 15 cm × 9.4 mm ID).[7]
- Mobile Phase: Gradient elution with acetonitrile and water.[7]
- Initial: 90% acetonitrile, 10% water[7]
- Ramp to: 95% acetonitrile, 5% water[7]
- Flow Rate: 4 mL/min[7]
- Column Temperature: 30°C[7]
- Injection Volume: 5 µL b. MS/MS Conditions (illustrative):
- Ionization Mode: Electrospray Ionization (ESI) positive or negative mode, or Atmospheric Pressure Chemical Ionization (APCI).
- Multiple Reaction Monitoring (MRM) transitions:
- DEHP: e.g., m/z 391.4 → 149.0[9]
- This compound: e.g., m/z 429.5 → 167.1 (Note: exact transitions should be optimized for the specific instrument)
4. Data Analysis: a. Integrate the peak areas for both the DEHP and this compound MRM transitions. b. Calculate the response ratio of DEHP to this compound. c. Generate a calibration curve using known concentrations of DEHP standard, each spiked with the same amount of this compound internal standard. d. Quantify the amount of DEHP in the sample by comparing its response ratio to the calibration curve.
Workflow Visualization
The following diagram illustrates the general workflow for the quantification of DEHP using this compound as an internal standard.
Caption: Workflow for DEHP quantification using this compound internal standard.
Conclusion
This compound is an essential analytical tool for researchers, scientists, and drug development professionals investigating the prevalence and impact of DEHP. Its use as an internal standard in mass spectrometry-based methods ensures the generation of accurate and reliable quantitative data, which is fundamental for toxicological assessments, exposure studies, and regulatory compliance. The methodologies outlined in this guide provide a solid foundation for the implementation of robust analytical protocols for the determination of DEHP in a wide range of applications.
References
- 1. Asymmetric synthesis di(2-ethylhexyl) phthalate and its primary and secondary oxidative metabolites for analysis of binding with peroxisome proliferator-activated receptors - American Chemical Society [acs.digitellinc.com]
- 2. p65warnings.ca.gov [p65warnings.ca.gov]
- 3. Di(2-ethylhexyl)phthalate (DEHP) - OEHHA [oehha.ca.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Di(2-ethylhexyl) phthalate | C24H38O4 | CID 8343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bis[(+/-)-2-ethylhexyl] Phthalate-d38 | C24H38O4 | CID 90472189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Contemporary Carbon Content of Bis (2-ethylhexyl) Phthalate in Butter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Determination and Pharmacokinetics of Di-(2-ethylhexyl) Phthalate in Rats by Ultra Performance Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Purity and Analysis of DEHP-d38: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity determination for Di(2-ethylhexyl) phthalate-d38 (DEHP-d38). This compound serves as a critical internal standard for the quantification of DEHP, a ubiquitous environmental contaminant and potential endocrine disruptor. Accurate characterization of this deuterated analog is paramount for reliable analytical results in research, clinical, and quality control settings. This guide details the typical data presented in a certificate of analysis, outlines the rigorous experimental protocols used to ascertain purity, and provides visual workflows for clarity.
Certificate of Analysis: A Summary of Quality
A Certificate of Analysis (CoA) for this compound is a formal document that provides quantitative data on the identity, purity, and quality of a specific batch of the standard. The following table summarizes the typical information and acceptance criteria presented in a CoA for this compound.
| Parameter | Typical Specification | Method of Analysis |
| Identity | ||
| Appearance | Clear, colorless oil | Visual Inspection |
| Infrared (IR) Spectrum | Conforms to structure | Fourier Transform Infrared (FTIR) Spectroscopy |
| Mass Spectrum (MS) | Conforms to structure | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Nuclear Magnetic Resonance | Conforms to structure | ¹H NMR, ¹³C NMR |
| Purity | ||
| Chemical Purity (by GC-MS) | ≥ 98.0% | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Isotopic Purity | ≥ 98.0 atom % D | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Physical Properties | ||
| Molecular Formula | C₂₄D₃₈O₄ | - |
| Molecular Weight | 428.8 g/mol | Calculated |
| Solution Concentration | E.g., 100 µg/mL in Nonane | Gravimetric Preparation |
Experimental Protocols for Purity Determination
The purity of this compound is assessed using a combination of sophisticated analytical techniques. The following are detailed protocols for the most commonly employed methods.
Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical and Isotopic Purity
This method is the cornerstone for determining both the chemical purity (the percentage of the compound that is this compound) and the isotopic purity (the percentage of deuterium incorporation).
1. Sample Preparation:
-
A stock solution of the this compound standard is prepared in a high-purity solvent such as nonane or isooctane to a known concentration (e.g., 1000 µg/mL).
-
A working standard solution is then prepared by diluting the stock solution to a suitable concentration for GC-MS analysis (e.g., 10 µg/mL).
2. Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for semi-volatile organic compounds.
-
Column: A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane capillary column.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization (EI).
3. GC-MS Conditions:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: Increase to 250°C at 15°C/min.
-
Ramp 2: Increase to 300°C at 10°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
4. Data Analysis:
-
Chemical Purity: The percentage purity is calculated by dividing the peak area of the this compound by the total area of all peaks in the chromatogram and multiplying by 100.
-
Isotopic Purity: The mass spectrum of the this compound peak is analyzed to determine the distribution of deuterated and non-deuterated ions. The isotopic purity is calculated based on the relative abundance of the fully deuterated molecular ion cluster compared to any partially or non-deuterated species.
High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD)
HPLC is a complementary technique used to confirm the purity of the this compound standard.
1. Sample Preparation:
-
A stock solution of the this compound standard is prepared in a suitable solvent like acetonitrile or methanol to a known concentration (e.g., 1 mg/mL).
-
A working standard is prepared by diluting the stock solution to a concentration appropriate for UV detection (e.g., 100 µg/mL).
2. Instrumentation:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or DAD detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically used.
3. HPLC Conditions:
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 85:15 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 225 nm.
4. Data Analysis:
-
The purity is determined by calculating the peak area of the main this compound peak as a percentage of the total peak area in the chromatogram.
Visualizing the Analytical Workflow
To further elucidate the processes involved in the analysis of this compound, the following diagrams, generated using the DOT language, illustrate the key workflows.
An In-depth Technical Guide to the Isotopic Labeling Pattern of DEHP-d38
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling pattern of Di(2-ethylhexyl) phthalate-d38 (DEHP-d38), a deuterated internal standard crucial for the accurate quantification of DEHP in various matrices. This document details its structural characteristics, a probable synthesis route, and methodologies for its analysis, with a focus on mass spectrometry.
Introduction to DEHP and the Role of this compound
Di(2-ethylhexyl) phthalate (DEHP) is a widely used plasticizer, added to polymers like polyvinyl chloride (PVC) to enhance flexibility.[1][2] Its prevalence in consumer products, food packaging, and medical devices has led to ubiquitous human exposure.[1][2] Concerns over potential adverse health effects, including endocrine disruption, have necessitated sensitive and accurate methods for monitoring DEHP levels in biological and environmental samples.[2]
Stable isotope-labeled internal standards are essential for robust quantitative analysis by mass spectrometry, as they compensate for matrix effects and variations in sample preparation and instrument response. This compound, in which 38 hydrogen atoms are replaced by deuterium, serves as an ideal internal standard for DEHP analysis due to its chemical similarity to the analyte and its distinct mass, allowing for clear differentiation in mass spectrometric analyses.
Isotopic Labeling Pattern of this compound
The isotopic labeling of this compound is extensive, providing a significant mass shift from the unlabeled compound and minimizing the risk of isotopic crosstalk. The precise location of the 38 deuterium atoms is described by its IUPAC name: bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate.[3]
This nomenclature indicates the following distribution of deuterium atoms:
-
Phthalate Ring: 4 deuterium atoms on the aromatic ring.
-
Ethylhexyl Chains (x2): 17 deuterium atoms on each of the two 2-ethylhexyl chains.
The complete deuteration of the alkyl chains and the aromatic ring provides a robustly labeled internal standard.
Structural Information
| Property | Value | Reference |
| Chemical Formula | C₂₄D₃₈O₄ | [3] |
| Molecular Weight | 428.8 g/mol | [3] |
| CAS Number | 352431-42-6 | [3][4] |
| IUPAC Name | bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | [3] |
Synthesis of this compound
Proposed Synthesis Pathway
The synthesis of this compound would likely follow a two-step process:
-
Mono-esterification: Reaction of phthalic anhydride-d4 with 2-ethylhexanol-d17 to form the monoester intermediate.
-
Di-esterification: Further reaction of the monoester with another molecule of 2-ethylhexanol-d17 to yield the final product, this compound.
Experimental Protocol (Hypothetical)
The following is a generalized protocol based on the synthesis of unlabeled DEHP:
-
Reaction Setup: A reaction vessel is charged with phthalic anhydride-d4 and a molar excess of 2-ethylhexanol-d17. An acid catalyst, such as p-toluenesulfonic acid, is added.
-
Reaction Conditions: The mixture is heated under reflux with continuous removal of the water formed during the esterification reaction.
-
Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the reactants and the formation of the product.
-
Work-up: Upon completion, the reaction mixture is cooled. The excess alcohol is removed by vacuum distillation. The remaining mixture is neutralized with a base, washed with water, and dried.
-
Purification: The crude this compound is purified by vacuum distillation or column chromatography to achieve the desired purity.
Mass Spectrometry Analysis and Isotopic Purity
Mass spectrometry is the primary technique for the analysis of DEHP and its deuterated internal standard. The significant mass difference between DEHP (m/z 391.28 for [M+H]⁺) and this compound (m/z 429.51 for [M+H]⁺) allows for their unambiguous detection and quantification.
Isotopic Purity Assessment
The isotopic purity of this compound is a critical parameter that must be determined to ensure the accuracy of quantitative methods. This is typically assessed using high-resolution mass spectrometry. The analysis involves comparing the measured isotopic distribution of the synthesized this compound with the theoretical distribution.
Key Parameters for Isotopic Purity:
| Parameter | Description |
| Isotopic Enrichment | The percentage of the labeled isotope at a specific position. |
| Isotopic Purity | The percentage of the compound that contains the desired number of deuterium atoms. |
A general workflow for determining isotopic purity is as follows:
Mass Spectrometry Fragmentation
Understanding the fragmentation pattern of this compound in tandem mass spectrometry (MS/MS) is crucial for developing selective and sensitive analytical methods. While specific MS/MS spectra for this compound are not widely published, the fragmentation pathway can be inferred from the known fragmentation of unlabeled DEHP. A characteristic fragment of phthalates is the phthalic anhydride ion at m/z 149. For this compound, the corresponding deuterated fragment would be expected at m/z 153.
Inferred Fragmentation Pathway of this compound:
Experimental Protocols for DEHP Quantification using this compound
This compound is primarily used as an internal standard for the quantification of DEHP in various matrices, such as biological fluids (blood, urine), tissues, and environmental samples (water, soil). The general approach involves spiking the sample with a known amount of this compound prior to sample preparation.
General Experimental Workflow
-
Sample Collection and Storage: Collect samples in appropriate containers, avoiding plastic materials that may contain DEHP. Store samples at low temperatures (-20°C or -80°C) until analysis.
-
Sample Preparation:
-
Spiking: Add a known amount of this compound internal standard to the sample.
-
Extraction: Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate DEHP and this compound from the sample matrix.
-
Derivatization (if necessary): For some analytical methods, derivatization may be required to improve chromatographic properties or ionization efficiency.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Separate DEHP and this compound from other matrix components using a suitable liquid chromatography (LC) method.
-
Mass Spectrometric Detection: Detect and quantify DEHP and this compound using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. The ratio of the analyte signal to the internal standard signal is used for quantification.
-
-
Data Analysis: Construct a calibration curve using standards of known DEHP concentrations and a fixed amount of this compound. Determine the concentration of DEHP in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of DEHP in complex matrices. Its well-defined isotopic labeling pattern provides a significant mass shift, ensuring clear differentiation from the unlabeled analyte in mass spectrometric analysis. While specific experimental data on its synthesis and fragmentation are not extensively published, established chemical principles allow for a clear understanding of its properties and application as an internal standard. This guide provides researchers, scientists, and drug development professionals with the core knowledge required to effectively utilize this compound in their analytical workflows.
References
DEHP-d38: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Di(2-ethylhexyl) phthalate-d38 (DEHP-d38), a deuterated analog of the widely used plasticizer DEHP. Due to its isotopic labeling, this compound serves as an invaluable internal standard for the accurate quantification of DEHP and its metabolites in various biological and environmental matrices. This document outlines its core properties, details relevant experimental protocols, and illustrates its metabolic fate.
Core Data Presentation
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory applications.
| Property | Value |
| CAS Number | 352431-42-6[1] |
| Molecular Weight | 428.8 g/mol [2][3] |
| Molecular Formula | C24D38O4[1] |
Experimental Protocols
The use of this compound as an internal standard is crucial for accurate quantification in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). Below is a detailed methodology for the analysis of DEHP and its metabolites in human urine, a common application for assessing human exposure.
Protocol: Quantification of DEHP Metabolites in Human Urine using LC-MS/MS with this compound as an Internal Standard
1. Objective: To accurately quantify the concentrations of DEHP and its primary metabolites, such as mono(2-ethylhexyl) phthalate (MEHP), in human urine samples using an isotope dilution method with this compound.
2. Materials and Reagents:
-
This compound internal standard solution (concentration to be optimized based on expected analyte levels)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ammonium acetate
-
Ultrapure water
-
Human urine samples
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
3. Sample Preparation:
- Thaw frozen urine samples at room temperature.
- Centrifuge the samples to remove any particulate matter.
- To a 1 mL aliquot of urine, add a known amount of the this compound internal standard solution.
- Vortex the sample to ensure thorough mixing.
- Perform enzymatic hydrolysis (if targeting conjugated metabolites) by adding β-glucuronidase and incubating at 37°C.
- Condition the SPE cartridge with methanol followed by ultrapure water.
- Load the urine sample onto the SPE cartridge.
- Wash the cartridge with water to remove interferences.
- Elute the analytes and the internal standard with an appropriate organic solvent (e.g., acetonitrile or methanol).
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient of water and methanol/acetonitrile, both containing a small amount of formic acid or ammonium acetate to improve ionization.
- Flow Rate: Optimized for the specific column dimensions.
- Injection Volume: Typically 5-10 µL.
- Mass Spectrometry (MS/MS):
- Ionization Mode: Electrospray ionization (ESI) in negative or positive mode, depending on the target analytes.
- Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the native analytes and the deuterated internal standard (this compound) are monitored.
5. Quantification:
- A calibration curve is generated using standards of the native analytes at known concentrations, each spiked with the same amount of this compound internal standard.
- The ratio of the peak area of the native analyte to the peak area of the internal standard is plotted against the concentration of the native analyte.
- The concentration of the analyte in the unknown samples is then determined from this calibration curve by calculating the peak area ratio of the analyte to the internal standard in the sample. The use of the isotopically labeled internal standard corrects for any loss of analyte during sample preparation and for variations in instrument response.
Mandatory Visualization
Metabolic Pathway of DEHP
DEHP undergoes a series of metabolic transformations in the body. The initial and primary step is the hydrolysis of DEHP to its monoester, MEHP, and 2-ethylhexanol. MEHP is the primary bioactive metabolite and can be further oxidized to several secondary metabolites, which are then often conjugated with glucuronic acid before excretion. The following diagram illustrates this metabolic pathway.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the primary applications of Di(2-ethylhexyl) phthalate-d38 (DEHP-d38) in scientific research. This compound is the deuterium-labeled form of Di(2-ethylhexyl) phthalate (DEHP), a ubiquitous environmental contaminant and potential endocrine disruptor. The substitution of 38 hydrogen atoms with deuterium atoms makes this compound an invaluable tool in analytical chemistry, particularly for the precise quantification of DEHP in complex matrices.[1][2][3]
Core Application: Isotope Dilution Mass Spectrometry
The principal use of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS). This analytical technique is the gold standard for high-accuracy quantification of chemical substances. The fundamental principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to a sample prior to any processing or analysis.
Since this compound is chemically identical to the non-labeled DEHP, it behaves in the same manner during sample extraction, purification, and chromatographic separation. Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. However, because this compound has a different mass from DEHP due to the presence of deuterium, a mass spectrometer can distinguish between the two.[4] By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, a highly accurate and precise quantification of the original amount of DEHP in the sample can be achieved, effectively correcting for both sample loss and matrix-induced signal suppression or enhancement.
This methodology is crucial for a variety of research fields, including:
-
Environmental Monitoring: Accurately determining the levels of DEHP in soil, water, and air to assess environmental contamination and human exposure.
-
Toxicology and Biomonitoring: Quantifying DEHP and its metabolites in biological samples such as urine, blood, and hair to study its absorption, distribution, metabolism, and excretion (ADME), as well as its potential health effects.[5][6]
-
Food Safety: Measuring the migration of DEHP from food packaging materials into foodstuffs to ensure compliance with regulatory limits.[7]
-
Medical Device Safety: Assessing the leaching of DEHP from medical devices, such as intravenous bags and tubing, into patients.[8][9]
Quantitative Data in DEHP Analysis using Deuterated Internal Standards
The use of deuterated internal standards like this compound allows for the generation of reliable quantitative data in complex matrices. The following tables summarize typical performance characteristics of analytical methods employing this approach.
| Parameter | GC-MS/MS[6] | LC-MS/MS[6] |
| Limit of Quantification (LOQ) | 54.1 - 76.3 ng/g | 0.24 - 0.58 ng/mL |
| Average Recovery (%) | 91.8 - 122% | 87.4 - 104.8% |
| Relative Standard Deviation (RSD) | 1.8 - 17.8% | < 15%[2] |
Table 1: Comparison of GC-MS/MS and LC-MS/MS Method Performance for Phthalate Analysis.
| Matrix | Extraction Method | Analytical Method | Limit of Detection (LOD) | Reference |
| Coffee Brew | Liquid-Liquid Extraction | GC-MS | 5 - 20 µg/L | |
| Human Urine | Solid-Phase Extraction | LC-QTOF MS | 0.11 - 0.28 ng/mL | |
| Drinking Water | Microextraction by Packed Sorbent | HPLC-UV | 1.0 - 2.6 ng/mL | |
| Medical Infusion Sets | Solvent Extraction | GC-MS/MS | LOQ: 54.1 - 76.3 ng/g | [6] |
Table 2: Examples of DEHP Detection Limits in Various Matrices Using Isotope Dilution.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantification of DEHP. Below are representative protocols for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: Liquid-Liquid Extraction (LLE) for Aqueous Samples
-
Sample Collection: Collect a defined volume of the aqueous sample (e.g., 100 mL of water or a specified volume of urine).
-
Internal Standard Spiking: Add a precise volume of a known concentration of this compound solution to the sample.
-
pH Adjustment: Adjust the pH of the sample as required by the specific method, often to a neutral or slightly acidic pH.
-
Extraction: Transfer the sample to a separatory funnel and add an appropriate organic solvent (e.g., hexane or dichloromethane). Shake vigorously for a specified period (e.g., 2-5 minutes) to partition the analytes into the organic phase. Allow the layers to separate.
-
Collection of Organic Phase: Drain the organic layer into a clean collection vessel. Repeat the extraction process with fresh solvent for exhaustive extraction.
-
Drying and Concentration: Pass the combined organic extracts through a drying agent like anhydrous sodium sulfate to remove any residual water. Evaporate the solvent under a gentle stream of nitrogen to a small volume (e.g., 1 mL).
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for injection into the GC-MS or LC-MS/MS system.
Analytical Workflow: Isotope Dilution Mass Spectrometry
The following diagram illustrates a typical workflow for the quantification of DEHP using this compound as an internal standard.
Caption: Workflow for DEHP quantification using this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Gas Chromatograph (GC):
-
Injector: Splitless mode, temperature programmed.
-
Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium or hydrogen at a constant flow rate.[7]
-
Oven Program: A temperature gradient is used to separate the analytes, for example, starting at a lower temperature and ramping up to a final temperature to elute DEHP.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) is typically used.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for tandem MS, to enhance selectivity and sensitivity.
-
Monitored Ions: Specific ions for both DEHP and this compound are monitored. For DEHP, a common quantification ion is m/z 149. The corresponding ion for this compound would be shifted according to the deuterium labeling.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
Liquid Chromatograph (LC):
-
Column: A reverse-phase C18 column is commonly used.[2]
-
Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile, often with an additive such as ammonium acetate.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is the standard for quantitative analysis.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both DEHP and this compound. For example, a common transition for DEHP is m/z 391.4 → 149.0. The corresponding transition for this compound would have a higher mass precursor ion.
-
Signaling Pathways and Logical Relationships
While this compound itself is not used to study signaling pathways directly, it is instrumental in quantifying the levels of DEHP that may perturb these pathways. DEHP is a known endocrine disruptor and has been shown to affect various signaling pathways, including those involving nuclear receptors like the Peroxisome Proliferator-Activated Receptors (PPARs). The accurate quantification of DEHP exposure, enabled by this compound, is a critical first step in establishing dose-response relationships for these toxicological effects.
The logical relationship for the use of this compound in research can be visualized as follows:
Caption: Logical flow of this compound's role in research.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bis[(+/-)-2-ethylhexyl] Phthalate-d38 | C24H38O4 | CID 90472189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effects of DEHP in the Liver: Modes of Action and Species-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Exposure to Di-(2-ethylhexyl) Phthalate (DEHP) Metabolites and Bisphenol A (BPA) and Its Importance for the Prevention of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Health risks posed by use of Di-2-ethylhexyl phthalate (DEHP) in PVC medical devices: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the Effects of Di-(2-ethylhexyl) phthalate (DEHP) on Caenorhabditis elegans Survival and Fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Essential Role of DEHP-d38 as an Internal Standard in Phthalate Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of Di(2-ethylhexyl) phthalate-d38 (DEHP-d38) as an internal standard for the precise and accurate quantification of phthalates in various matrices. Phthalates, a class of synthetic chemicals widely used as plasticizers, are under intense scrutiny due to their potential endocrine-disrupting properties and other adverse health effects. Consequently, robust analytical methods are paramount for monitoring human exposure and ensuring product safety. The use of a stable, isotopically labeled internal standard like this compound is fundamental to achieving reliable and reproducible results in these analyses.
The Principle of Isotope Dilution and the Utility of this compound
Isotope dilution mass spectrometry (IDMS) is a gold-standard analytical technique for quantitative analysis. It relies on the addition of a known amount of an isotopically labeled analogue of the analyte to the sample at the beginning of the analytical process. This "internal standard" experiences the same physical and chemical manipulations—extraction, cleanup, and derivatization—as the native analyte.
This compound, in which 38 hydrogen atoms in the DEHP molecule are replaced with deuterium, is an ideal internal standard for the analysis of DEHP and other phthalates for several key reasons:
-
Chemical and Physical Similarity: this compound is chemically identical to its non-labeled counterpart, DEHP. This ensures that it behaves virtually identically during all sample preparation and analysis steps, effectively compensating for any analyte loss or variability.
-
Mass Spectrometric Differentiation: The significant mass difference between this compound and native DEHP (and other phthalates) allows for their distinct detection and quantification by mass spectrometry (MS). This is crucial for accurate measurement without chromatographic interferences.
-
Minimization of Matrix Effects: Complex biological and environmental samples often contain components that can enhance or suppress the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect. As the internal standard is equally affected, its use allows for accurate correction of these effects.
General Workflow for Phthalate Analysis using this compound
The analytical workflow for phthalate determination using this compound as an internal standard typically involves sample preparation, instrumental analysis, and data processing. The specific steps can be adapted based on the sample matrix.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the analysis of phthalates in biological and consumer product matrices using a deuterated internal standard like this compound.
Protocol 1: Phthalate Metabolites in Human Urine by LC-MS/MS
This protocol is adapted from methods used by the Centers for Disease Control and Prevention (CDC) for biomonitoring.[1][2][3]
1. Reagents and Materials:
-
This compound (or other appropriate deuterated phthalate metabolite standards)
-
Native phthalate metabolite standards
-
β-glucuronidase
-
Ammonium acetate buffer (pH 6.5)
-
Formic acid
-
HPLC-grade water, methanol, and acetonitrile
-
Solid-phase extraction (SPE) cartridges
2. Sample Preparation:
-
Pipette 100 µL of urine into a clean tube.
-
Add 10 µL of the this compound internal standard solution.
-
Add 50 µL of β-glucuronidase in ammonium acetate buffer to hydrolyze the glucuronidated metabolites.
-
Incubate the mixture at 37°C for 2 hours.
-
Perform online solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.
3. Instrumental Analysis (LC-MS/MS):
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the target phthalate metabolites.
-
Flow Rate: 0.3 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Protocol 2: Phthalates in Consumer Products by GC-MS
This protocol is based on the Consumer Product Safety Commission (CPSC) Test Method CPSC-CH-C1001-09.3.[4]
1. Reagents and Materials:
-
This compound (or other suitable deuterated phthalate standards)
-
Native phthalate standards
-
Tetrahydrofuran (THF)
-
Hexane
-
Cyclohexane
2. Sample Preparation:
-
Weigh approximately 50 mg of the homogenized sample into a glass vial.
-
Add 5 mL of THF to dissolve the sample.
-
Add 10 mL of hexane to precipitate the polymer.
-
Filter the solution.
-
Combine 0.3 mL of the filtered solution with 0.2 mL of the this compound internal standard solution in a GC vial.
-
Dilute to 1.5 mL with cyclohexane.
3. Instrumental Analysis (GC-MS):
-
Gas Chromatography (GC):
-
Column: A low-bleed 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Injector: Splitless mode at 280°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 210°C at 8°C/min, hold for 5 minutes, then ramp to 250°C at 20°C/min and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for each phthalate and the internal standard.
-
Logical Relationship of Internal Standard Correction
The use of an internal standard provides a robust method for correcting variations in the analytical process. The fundamental principle is that the ratio of the analytical signal of the native analyte to that of the internal standard remains constant, even if the absolute signals vary.
Quantitative Data and Method Performance
The use of this compound and other deuterated internal standards leads to analytical methods with excellent performance characteristics. The following tables summarize typical quantitative data from various studies.
Table 1: Performance Characteristics of LC-MS/MS Methods for Phthalate Metabolites in Biological Samples
| Analyte | Linearity (R²) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Precision (RSD %) | Citation |
| MMP | >0.99 | 0.3 | 95-105 | <15 | [2] |
| MEP | >0.99 | 0.3 | 95-105 | <15 | [2] |
| MBP | >0.99 | 1.0 | 95-105 | <15 | [2] |
| MBzP | >0.99 | 0.3 | 95-105 | <15 | [2] |
| MEHP | >0.99 | 1.0 | 95-105 | <15 | [2] |
| MEHHP | >0.99 | 0.24 - 0.58 | ~100 | <10 | [5] |
| MEOHP | >0.99 | 0.24 - 0.58 | ~100 | <10 | [5] |
Table 2: Performance Characteristics of GC-MS Methods for Phthalates in Environmental and Consumer Products
| Analyte | Linearity (R²) | Limit of Detection (LOD) (µg/L) | Recovery (%) | Precision (RSD %) | Citation |
| DBP | >0.9953 | - | 91.3 - 99.9 | 5.1 - 13.1 | [6] |
| DEHP | >0.9953 | - | 91.3 - 99.9 | 5.1 - 13.1 | [6] |
| DEP | >0.98 | - | >89.7 | - | [6] |
| DIBP | >0.98 | - | >89.7 | - | [6] |
| BBP | >0.98 | - | >89.7 | - | [6] |
Conclusion
This compound and other isotopically labeled analogs are indispensable tools for the accurate and precise quantification of phthalates in a wide range of matrices. Their use in isotope dilution mass spectrometry methods effectively corrects for sample preparation losses and matrix-induced signal variations, leading to highly reliable data. The detailed protocols and performance data presented in this guide underscore the robustness of this analytical approach, which is essential for researchers, scientists, and drug development professionals working to understand and mitigate the risks associated with phthalate exposure. The implementation of these methods is crucial for regulatory compliance, product safety assessment, and advancing our understanding of the environmental and human health impacts of these ubiquitous chemicals.
References
- 1. wwwn.cdc.gov [wwwn.cdc.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. cpsc.gov [cpsc.gov]
- 5. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Pivotal Role of DEHP-d38 in the Accurate Quantification of DEHP in Environmental Matrices: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of DEHP Analysis
Di(2-ethylhexyl) phthalate (DEHP) is a pervasive environmental contaminant due to its extensive use as a plasticizer in a wide array of consumer and industrial products. Its potential endocrine-disrupting properties and other adverse health effects have led to stringent regulatory monitoring in various environmental compartments, including water and soil. However, the accurate quantification of DEHP in these complex matrices is fraught with analytical challenges. These include potential losses during sample preparation, matrix-induced signal suppression or enhancement in the analytical instrument, and the ubiquitous presence of background DEHP contamination in laboratory environments.
To overcome these obstacles and ensure the reliability of analytical data, the use of a stable isotope-labeled internal standard is paramount. This guide focuses on the critical role of Di(2-ethylhexyl) phthalate-d38 (DEHP-d38) in the robust and accurate analysis of DEHP in environmental samples. While direct literature on this compound is sparse, the principles outlined here are based on the well-documented use of other deuterated and 13C-labeled DEHP analogs, such as DEHP-d4, in isotope dilution mass spectrometry. This compound, with all 38 hydrogen atoms replaced by deuterium, represents an ideal internal standard due to its chemical similarity to the native DEHP and its significant mass difference, which prevents spectral overlap.
The Core Function of this compound: Isotope Dilution Mass Spectrometry
This compound serves as an internal standard in a powerful analytical technique known as isotope dilution mass spectrometry (IDMS). The fundamental principle of IDMS is the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the very beginning of the analytical workflow.[1] Because this compound is chemically and physically almost identical to the unlabeled DEHP, it experiences the same losses and matrix effects throughout the entire sample preparation and analysis process.
By measuring the ratio of the native analyte (DEHP) to the isotopically labeled standard (this compound) in the final sample extract using a mass spectrometer, the initial concentration of DEHP in the sample can be accurately calculated, irrespective of any losses incurred. This method provides a high degree of accuracy and precision, making it the gold standard for the quantification of trace environmental contaminants.
Below is a diagram illustrating the principle of isotope dilution analysis.
Principle of Isotope Dilution Analysis with this compound.
Experimental Protocols for DEHP Analysis in Environmental Samples
The following sections detail generalized experimental protocols for the analysis of DEHP in water and soil samples using this compound as an internal standard, based on common practices in environmental analysis.
Water Sample Analysis
3.1.1. Sample Collection and Preservation:
-
Collect water samples in pre-cleaned amber glass bottles to prevent photodegradation and contamination from plastic containers.
-
To minimize background contamination, all glassware should be thoroughly washed, rinsed with solvent, and baked at a high temperature.
-
Preserve samples by storing them at 4°C and analyze as soon as possible.
3.1.2. Sample Preparation and Extraction:
-
Spiking: Add a known amount of this compound internal standard solution to a measured volume of the water sample.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18 or a polymeric sorbent) with an appropriate solvent (e.g., methanol) followed by deionized water.
-
Pass the spiked water sample through the cartridge. The DEHP and this compound will be retained on the sorbent.
-
Wash the cartridge with a low-organic-content solvent to remove interferences.
-
Elute the analytes from the cartridge with a suitable organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and hexane).
-
-
Concentration: Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
3.1.3. Instrumental Analysis (LC-MS/MS):
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of phthalates.
-
Mobile Phase: A gradient of water and an organic solvent such as methanol or acetonitrile, often with a modifier like formic acid or ammonium acetate.
-
Mass Spectrometer: A tandem mass spectrometer (MS/MS) operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically employed.
Soil and Sediment Sample Analysis
3.2.1. Sample Collection and Preparation:
-
Collect soil or sediment samples using stainless steel tools to avoid plastic contamination.
-
Store samples in glass jars at 4°C.
-
Prior to extraction, air-dry the samples, sieve to remove large debris, and homogenize.
3.2.2. Extraction:
-
Spiking: Add a known amount of this compound internal standard to a weighed portion of the homogenized soil sample.
-
Pressurized Liquid Extraction (PLE) or Ultrasonic Extraction:
-
PLE: Mix the spiked soil with a dispersing agent (e.g., diatomaceous earth) and pack it into an extraction cell. Extract with a suitable solvent (e.g., a mixture of hexane and acetone) at elevated temperature and pressure.
-
Ultrasonic Extraction: Place the spiked soil in a glass container with an appropriate solvent and extract in an ultrasonic bath.
-
-
Cleanup: The crude extract may require cleanup to remove interfering co-extracted substances. This can be achieved using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE).
-
Concentration: Concentrate the cleaned extract to a final volume for analysis.
3.2.3. Instrumental Analysis (GC-MS):
-
Gas Chromatograph (GC): A gas chromatograph equipped with a capillary column suitable for semi-volatile organic compounds (e.g., DB-5ms).
-
Injection: Splitless injection is commonly used to enhance sensitivity.
-
Mass Spectrometer (MS): A mass spectrometer operated in Selected Ion Monitoring (SIM) mode to selectively detect the characteristic ions of DEHP and this compound.
-
Ionization: Electron Ionization (EI) is the standard ionization technique for GC-MS analysis of phthalates.
The general workflow for the analysis of DEHP in environmental samples is depicted in the following diagram.
Workflow for DEHP Analysis in Environmental Samples.
Quantitative Data and Method Performance
The use of deuterated internal standards significantly improves the performance of analytical methods for DEHP. The following tables summarize typical quantitative data from studies employing isotope dilution techniques for the analysis of DEHP and other phthalates in environmental and biological matrices.
Table 1: Method Detection and Quantification Limits
| Analyte | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| DEHP Metabolites | Urine | UHPLC/QTOF | 0.11 - 0.28 ng/mL | 0.24 - 0.58 ng/mL | [2] |
| DEHP | Drinking Water | HPLC-UV | - | 2.4 pg/mL | [3] |
| Phthalates | Stormwater | HPLC-MS/MS | < 10 ng/L (for >80% of analytes) | - | [4] |
| DEHP | Toys | GC/MS | - | 0.015 µg/mL | [5] |
Table 2: Recovery and Precision Data
| Analyte | Matrix | Internal Standard | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| DEHP | Indoor Air | DEHP-d4 | 73.3 - 103.3 | 0.8 - 8.1 | [6] |
| Phthalates | Stormwater | Isotope-labeled | 70 - 130 | < 25 | [4] |
| DEHP | Toys | - | 90.6 - 111.7 | 0.55 - 12.10 | [5] |
| DEHP Metabolites | Urine | 13C-DEHP metabolites | - | 3.69 - 8.21 | [2] |
Note: The data presented are from various studies and may not be directly comparable due to differences in instrumentation, matrices, and methodologies. However, they collectively demonstrate the high performance achievable with methods that incorporate internal standards.
Conclusion
The use of this compound as an internal standard is a cornerstone of modern analytical strategies for the determination of DEHP in environmental samples. By compensating for analytical variability, this compound enables the highly accurate and precise quantification of this ubiquitous contaminant. The implementation of isotope dilution mass spectrometry, coupled with robust sample preparation and sensitive instrumental techniques like LC-MS/MS and GC-MS, provides the reliable data necessary for accurate environmental monitoring, risk assessment, and regulatory compliance. This technical guide provides a foundational understanding of the principles and practices involved, empowering researchers and scientists to generate high-quality data in their environmental and developmental studies.
References
- 1. A stable isotope dilution method for measuring bioavailability of organic contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Exposure to Di-(2-ethylhexyl) Phthalate (DEHP) Metabolites and Bisphenol A (BPA) and Its Importance for the Prevention of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of organic contaminants in urban stormwater by isotope dilution and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous GC-MS determination of eight phthalates in total and migrated portions of plasticized polymeric toys and childcare articles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method Validation for the Determination of Phthalates in Indoor Air by GC-MS with Solid-Phase Adsorption/Solvent Extraction using Octadecyl Silica Filter and Styrene–Divinylbenzene Copolymer Cartridge [jstage.jst.go.jp]
The Application of DEHP-d38 in Food Contact Material Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Di(2-ethylhexyl) phthalate-d38 (DEHP-d38) in the study of food contact materials (FCMs). DEHP, a common plasticizer, is known to migrate from packaging into foodstuffs, posing potential health risks. The use of isotopically labeled this compound as an internal standard in isotope dilution mass spectrometry (IDMS) is the gold standard for accurate quantification of DEHP migration. This method effectively corrects for matrix effects and variations in sample preparation and instrumental analysis, ensuring high precision and accuracy in results.
Core Principle: Isotope Dilution Mass Spectrometry
The fundamental principle behind using this compound is isotope dilution analysis. A known amount of the isotopically labeled standard (this compound) is added to the sample at the beginning of the analytical process. This "spiked" sample is then subjected to extraction and cleanup procedures. Because this compound is chemically identical to the native DEHP, it experiences the same losses during sample preparation. The final analysis by mass spectrometry distinguishes between the native DEHP and the heavier this compound based on their mass-to-charge ratio (m/z). By comparing the signal intensities of the two compounds, the concentration of the native DEHP in the original sample can be accurately calculated, compensating for any procedural losses.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results in migration studies. Below are synthesized protocols for sample preparation and analysis based on established methods.
Sample Preparation for Food and Food Simulants
The choice of extraction method depends on the food matrix, particularly its fat content.
For Fatty Foods (e.g., cheese, meat, oils):
-
Homogenization: Homogenize a representative sample of the food product.
-
Spiking: Accurately weigh a portion of the homogenized sample (typically 1-5 g) and spike it with a known amount of this compound internal standard solution.
-
Extraction:
-
Solvent Extraction: Add a suitable organic solvent, such as n-hexane or a mixture of dichloromethane and n-hexane. For solid fatty foods, blending with anhydrous sodium sulfate can aid in solvent penetration.
-
Ultrasonication or Shaking: Agitate the sample-solvent mixture vigorously using an ultrasonic bath or a mechanical shaker for a defined period (e.g., 30 minutes) to ensure efficient extraction of phthalates.
-
-
Fat Removal (Cleanup):
-
Gel Permeation Chromatography (GPC): This is a common and effective technique for separating the large lipid molecules from the smaller phthalate molecules.
-
Solid-Phase Extraction (SPE): Use SPE cartridges, such as those with Florisil® or dimethyl butylamine groups, to clean up the extract.[1] The extract is loaded onto the conditioned cartridge, interfering substances are washed away, and the phthalates are then eluted with a suitable solvent.
-
-
Concentration: Evaporate the cleaned extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a solvent suitable for the analytical instrument (e.g., n-hexane for GC-MS).
For Non-Fatty and Aqueous Foods/Simulants (e.g., beverages, fruits, 10% ethanol):
-
Sample Measurement: Take a known volume or weight of the liquid or homogenized solid sample.
-
Spiking: Add a precise amount of this compound internal standard solution.
-
Extraction:
-
Liquid-Liquid Extraction (LLE): For aqueous samples, perform LLE with a non-polar solvent like n-hexane.[2] Shaking in a separatory funnel allows the transfer of phthalates from the aqueous phase to the organic phase.
-
Solid-Phase Extraction (SPE): Pass the sample through a conditioned SPE cartridge (e.g., C18). The phthalates are retained on the sorbent, which is then washed, and the analytes are eluted with an organic solvent.
-
-
Drying and Concentration: Dry the organic extract (e.g., by passing it through anhydrous sodium sulfate) and then concentrate it as described for fatty foods.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most common technique for the analysis of phthalates due to its high sensitivity and selectivity.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is typically used.[3]
-
Oven Temperature Program: A temperature gradient is employed to separate the different phthalates. A typical program might be: initial temperature of 60-100°C (hold for 1 min), ramp at 10-15°C/min to 280-300°C, and hold for 5-10 minutes.[2][3]
-
Injection: Use a splitless injection mode to maximize the transfer of analytes to the column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[2]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity. Specific ions for DEHP and this compound are monitored.
-
DEHP Quantitation Ion: m/z 149
-
DEHP Confirmation Ions: m/z 167, 279
-
This compound Quantitation Ion: A specific ion corresponding to the labeled standard (e.g., m/z 153, depending on the labeling pattern).[3]
-
-
Data Presentation
The following tables summarize quantitative data from various studies on DEHP migration and analytical method performance where isotope dilution was employed or is a relevant technique.
Table 1: Migration of DEHP from Food Contact Materials into Food and Food Simulants
| Food Contact Material | Food/Food Simulant | Temperature (°C) | Contact Time | DEHP Migration Level (mg/kg or mg/dm²) | Reference |
| PVC Film | Meat | 90 | 0.5 hours | 1961.92 mg/kg (75.12 mg/dm²) | [4] |
| PVC Film | Cheese (estimated) | Ambient | Not specified | Exceeded 1.5 mg/kg | [5] |
| PVC Film | Ground Beef (estimated) | Ambient | Not specified | Below 1.5 mg/kg | [5] |
| PVC Film | Pineapple (estimated) | Ambient | Not specified | Below 1.5 mg/kg | [5] |
| PVC Cling Films | 50% Ethanol (Fatty Simulant) | Not specified | Not specified | High overall migration, some exceeding legal limits | [5] |
Table 2: Performance of Analytical Methods for DEHP using Isotope Dilution
| Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Reference |
| Water | GC-IT/MS | 1-8 ng/mL | 5-14 ng/mL | 95.7-104.5 | < 9.3 (inter-day) | [6] |
| Various Foods | GC-MS | - | - | - | 1.4 - 9.4 | [3] |
| Ham Sausage | GC-MS | - | - | > 87.3 | - | [1] |
| Non-alcoholic beverages | GC-MS | - | - | - | - | [2] |
Mandatory Visualizations
Caption: Experimental workflow for DEHP migration analysis.
Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).
Caption: Pathway from FCM to human exposure assessment.
References
- 1. Development and application of a method for analysis of phthalates in ham sausages by solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. Studies examine phthalate migration from PVC films and adhesives | Food Packaging Forum [foodpackagingforum.org]
- 6. A Method Validation for Simultaneous Determination of Phthalates and Bisphenol A Released from Plastic Water Containers [mdpi.com]
Methodological & Application
Application Note: Quantitative Analysis of DEHP in Water by Isotope Dilution LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Di(2-ethylhexyl) phthalate (DEHP) is a widely used plasticizer added to polymers like polyvinyl chloride (PVC) to enhance flexibility and durability. Its extensive use in consumer products, food packaging, and medical devices has led to its ubiquitous presence in the environment. Due to its potential endocrine-disrupting properties and classification as a priority pollutant, regulatory bodies have established maximum concentration levels for DEHP in drinking water.
This application note details a robust and sensitive method for the quantification of DEHP in water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a solid-phase extraction (SPE) step for sample concentration and cleanup, followed by analysis using an isotope dilution method. The use of a stable isotope-labeled internal standard (DEHP-d4) ensures high accuracy and precision by correcting for matrix effects and variations in extraction recovery.[1][2] This method is ideal for trace-level quantification required for environmental monitoring and risk assessment.
Experimental Protocols
2.1 Materials and Reagents
-
Standards: Di(2-ethylhexyl) phthalate (DEHP) certified standard (≥99.5%).
-
Internal Standard (IS): Di(2-ethylhexyl) phthalate-3,4,5,6-d4 (DEHP-d4) certified standard.
-
Note: The user request specified DEHP-d38. This is not a commercially common isotopic standard. DEHP-d4 (ring-labeled) is widely used and recommended for isotope dilution methods. The principles and procedures outlined here are directly applicable, with the necessary adjustment of mass-to-charge ratios (m/z) if a different labeled standard is used.
-
-
Solvents: LC-MS grade methanol, acetonitrile, and water.
-
Reagents: Ammonium formate (≥99.0%).
-
SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Agilent Bond Elut PPL, 500 mg, 6 mL or equivalent).[3]
-
Glassware: Use exclusively glass containers and pipettes, rinsed with methanol, to minimize background phthalate contamination.
2.2 Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of DEHP and DEHP-d4 in methanol. Store at -20°C.
-
Working Standard Mixture (e.g., 10 µg/mL): Prepare an intermediate mixed solution containing DEHP by diluting the stock solution in methanol.[4]
-
Internal Standard Spiking Solution (e.g., 1 µg/mL): Prepare a working solution of DEHP-d4 in methanol.
-
Calibration Standards (e.g., 0.5 - 200 ng/mL): Prepare a series of calibration standards by spiking appropriate volumes of the DEHP working standard mixture into phthalate-free water. Each standard must also be spiked with a constant concentration of the DEHP-d4 internal standard.
2.3 Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection: Collect 500 mL of the water sample in a pre-cleaned amber glass bottle.
-
Internal Standard Spiking: Add a precise volume of the DEHP-d4 internal standard spiking solution to the water sample and mix thoroughly. Adding the IS at the beginning is crucial for the isotope dilution method to account for any analyte loss during sample processing.[4]
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the entire 500 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of water to remove interfering hydrophilic compounds. Dry the cartridge under vacuum or nitrogen for 10 minutes.
-
Elution: Elute the trapped analytes (DEHP and DEHP-d4) from the cartridge by passing 2 x 4 mL of methanol into a clean glass collection tube.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 80:20 water:methanol) and vortex to mix. The sample is now ready for LC-MS/MS analysis.
2.4 LC-MS/MS Instrumental Parameters
The following are typical starting conditions and should be optimized for the specific instrument used.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Setting |
|---|---|
| LC System | Agilent 1290 Infinity II LC or equivalent[4] |
| Column | Reversed-phase C18, 2.1 x 100 mm, <2 µm |
| Mobile Phase A | Water with 5 mM Ammonium Formate |
| Mobile Phase B | Methanol with 5 mM Ammonium Formate |
| Gradient | 80% B to 100% B over 8 min, hold 2 min, return to initial |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Table 2: Mass Spectrometry (MS/MS) Conditions
| Parameter | Setting |
|---|---|
| MS System | Agilent 6470 Triple Quadrupole LC/MS or equivalent[4] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[5] |
| Capillary Voltage | 3500 V |
| Gas Temp. | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer | 45 psi |
Table 3: Optimized Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | CE (eV) | Use |
|---|---|---|---|---|---|
| DEHP | 391.3 | 149.1 | 50 | 15 | Quantifier[5][6] |
| 391.3 | 167.1 | 50 | 12 | Qualifier[7] | |
| DEHP-d4 (IS) | 395.3 | 153.1 | 50 | 15 | Quantifier |
| | 395.3 | 171.1 | 50 | 12 | Qualifier |
Data Presentation and Performance
The described method demonstrates excellent performance for the quantification of DEHP in water. The use of an isotope-labeled internal standard ensures accuracy even in the presence of complex sample matrices.
Table 4: Summary of Method Performance Characteristics
| Parameter | Typical Result |
|---|---|
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 - 2.0 ng/L |
| Limit of Quantitation (LOQ) | 1.5 - 5.0 ng/L |
| Recovery (%) | 90 - 110%[8][9] |
| Precision (% RSD) | < 15% |
Workflow Visualization
The logical flow of the experimental protocol, from sample collection to final data analysis, is depicted below.
References
- 1. A stable isotope dilution method for measuring bioavailability of organic contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of organic contaminants in urban stormwater by isotope dilution and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. Determination and Pharmacokinetics of Di-(2-ethylhexyl) Phthalate in Rats by Ultra Performance Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Phthalate Esters in Beverages and Water Samples by Solid Phase Extraction with Resin Based COFs as Filler | MDPI [mdpi.com]
- 9. scispace.com [scispace.com]
Application Note: Determination of DEHP-d38 in Soil by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Di(2-ethylhexyl) phthalate (DEHP) is a widely used plasticizer that can be released into the environment and accumulate in soil. Monitoring its levels is crucial for environmental risk assessment. This application note details a robust and reliable method for the preparation and analysis of DEHP-d38 in soil samples using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a deuterated isotopologue of DEHP, is commonly used as an internal standard for the quantification of DEHP and other phthalates in environmental matrices due to its similar chemical and physical properties to the native compound. This protocol outlines procedures for efficient extraction and cleanup of soil samples to ensure accurate and precise quantification.
Materials and Reagents
-
This compound standard
-
Solvents (pesticide residue grade or equivalent): Acetone, Hexane, Dichloromethane
-
Anhydrous Sodium Sulfate (ACS grade, baked at 400°C for 4 hours)
-
Florisil® (pesticide residue grade, activated by heating at 130°C for at least 12 hours)
-
Glassware (cleaned and solvent-rinsed to avoid phthalate contamination)
-
Accelerated Solvent Extractor (ASE) or Ultrasonic Bath
-
Concentrator/Evaporator (e.g., nitrogen evaporator)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Experimental Protocols
1. Sample Preparation and Extraction
This protocol utilizes Accelerated Solvent Extraction (ASE), a technique known for its efficiency and reduced solvent consumption.[1][2] An alternative ultrasonic extraction method is also described.
1.1 Accelerated Solvent Extraction (ASE)
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris. Homogenize the sieved soil.
-
Spiking with Internal Standard: Weigh 10 g of the homogenized soil into a beaker. Spike the soil with a known amount of this compound solution. The spiking level should be appropriate for the expected concentration range of the target analytes.
-
Cell Preparation: Mix the spiked soil with a drying agent like anhydrous sodium sulfate until a free-flowing mixture is obtained. Load the mixture into an ASE extraction cell.
-
Extraction Parameters:
-
Solvent: Acetone:Hexane (1:1, v/v)[3]
-
Temperature: 100°C
-
Pressure: 1500 psi
-
Static Time: 5 minutes
-
Number of Cycles: 2
-
-
Extract Collection: Collect the extract in a vial.
1.2 Ultrasonic Extraction (Alternative Method)
-
Sample Preparation: Weigh 10 g of the homogenized and sieved soil into a glass centrifuge tube.
-
Spiking: Spike the soil with the this compound internal standard.
-
Solvent Addition: Add 20 mL of Acetone:Hexane (1:1, v/v) to the tube.
-
Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 15-20 minutes.
-
Centrifugation and Collection: Centrifuge the sample and carefully decant the supernatant into a collection flask. Repeat the extraction process two more times with fresh solvent. Combine the extracts.
2. Extract Cleanup
A cleanup step is essential to remove interfering co-extractives from the soil matrix. Florisil column chromatography is a commonly used and effective method.[4][5]
-
Column Preparation: Prepare a chromatography column by packing it with a small plug of glass wool, followed by 10 g of activated Florisil, and topped with 1-2 cm of anhydrous sodium sulfate.
-
Pre-conditioning: Pre-rinse the column with 50 mL of hexane.
-
Sample Loading: Concentrate the extracted sample to approximately 2 mL using a nitrogen evaporator. Load the concentrated extract onto the column.
-
Elution: Elute the column with 100 mL of a Hexane:Acetone (9:1, v/v) mixture. Collect the eluate.
-
Concentration: Concentrate the collected eluate to a final volume of 1 mL under a gentle stream of nitrogen. The extract is now ready for GC-MS analysis.
3. GC-MS Analysis
The analysis is performed using a GC-MS system. The parameters should be optimized for the specific instrument being used.
-
GC Column: A non-polar or low-polarity column, such as a DB-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for phthalate analysis.[6]
-
Injector: Splitless injection is recommended to maximize the transfer of analytes to the column.[7]
-
Carrier Gas: Helium at a constant flow rate.[8]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 300°C, hold for 8 minutes.[8]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for this compound should be monitored.
-
Data Presentation
Quantitative data from validation studies of similar methods are summarized in the table below. These values can be used as a benchmark for method performance.
| Parameter | Value | Reference |
| Recovery | 80-115% | [5] |
| Limit of Detection (LOD) | 1-10 µg/kg | [9] |
| Limit of Quantification (LOQ) | 3-30 µg/kg | [10] |
| Relative Standard Deviation (RSD) | < 15% | [5] |
Experimental Workflow Diagram
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Comparison of rapid solvent extraction systems for the GC–MS/MS characterization of polycyclic aromatic hydrocarbons in aged, contaminated soil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fses.oregonstate.edu [fses.oregonstate.edu]
- 7. agilent.com [agilent.com]
- 8. oiv.int [oiv.int]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Application Note: Solid-Phase Extraction (SPE) of DEHP Metabolites and Internal Standards (DEHP-d38) from Human Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Di-(2-ethylhexyl) phthalate (DEHP) is a widely used plasticizer that can leach from consumer and medical products, leading to human exposure. Biomonitoring of DEHP exposure is typically conducted by measuring its metabolites in urine, as the parent compound has a short biological half-life.[1] The primary and secondary metabolites, such as mono-(2-ethylhexyl) phthalate (MEHP), mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHP), and mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP), are often present as glucuronide conjugates and serve as reliable biomarkers of exposure.[2]
Accurate quantification of these metabolites requires an efficient sample preparation method to remove matrix interferences and concentrate the analytes prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Solid-phase extraction (SPE) is a robust and widely adopted technique for this purpose. The use of isotopically labeled internal standards, such as deuterated standards for DEHP metabolites (generically referred to here as DEHP-d38), is crucial for correcting matrix effects and variabilities during sample processing, thereby ensuring high accuracy and precision.[2]
This application note provides a detailed protocol for the solid-phase extraction of DEHP metabolites and their corresponding deuterated internal standards from human urine. The procedure involves enzymatic deconjugation followed by a generic off-line SPE cleanup.
Principle
The method is based on the enzymatic hydrolysis of glucuronidated phthalate metabolites in urine, followed by solid-phase extraction to isolate and concentrate the deconjugated metabolites.
-
Enzymatic Deconjugation: Urine samples are treated with β-glucuronidase to cleave the glucuronide moiety from the metabolites, converting them to their free form.[3][4] The use of a highly purified β-glucuronidase from E. coli is recommended to prevent non-specific hydrolysis of the metabolite ester bonds, which can occur with less pure enzyme preparations (e.g., from Helix pomatia).[4][5]
-
Solid-Phase Extraction (SPE): The pre-treated urine sample is loaded onto a conditioned SPE cartridge. Non-polar sorbents, such as polymeric reversed-phase materials (e.g., polystyrene-divinylbenzene), are commonly used.[6][7] The analytes of interest are retained on the sorbent while polar interferences like salts and urea are washed away. The retained metabolites are then eluted with an organic solvent.
-
Analysis: The cleaned and concentrated extract is then analyzed by LC-MS/MS, typically in the multiple reaction monitoring (MRM) mode for sensitive and selective quantification.[1][8]
Materials and Reagents
-
SPE Sorbent: ISOLUTE® ENV+ (or equivalent polymeric reversed-phase sorbent)[7][9]
-
Solvents: Methanol, Acetonitrile, Ethyl Acetate (HPLC or LC-MS grade)
-
Buffers & Reagents:
-
Standards:
-
Analytical standards of DEHP metabolites
-
Isotopically labeled internal standard solution (e.g., this compound)
-
-
Equipment:
-
SPE vacuum manifold or positive pressure processor
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
-
Incubator or water bath (37 °C)
-
LC-MS/MS system
-
Experimental Protocol
4.1 Sample Pre-treatment & Enzymatic Hydrolysis
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Pipette 1.0 mL of urine into a clean glass tube.
-
Spike the sample with the appropriate volume of this compound internal standard solution.
-
Add 250 µL of 1 M ammonium acetate buffer (pH 6.5).[10]
-
Add 10 µL of β-glucuronidase solution.
-
Vortex the sample gently and incubate at 37 °C for 90-120 minutes to ensure complete deconjugation.[9][11]
-
After incubation, allow the sample to cool to room temperature.
4.2 Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the sorbent bed to go dry.
-
Loading: Load the entire pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 3 mL of deionized water to remove salts and other polar interferences. Dry the sorbent bed thoroughly under vacuum or positive pressure for 5-10 minutes.
-
Elution: Elute the retained analytes with 4 mL of a suitable organic solvent, such as acetonitrile or ethyl acetate. Collect the eluate in a clean glass tube.
4.3 Evaporation and Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40 °C.
-
Reconstitute the dried residue in 200 µL of a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% acetic acid).
-
Vortex the sample to ensure the residue is fully dissolved. Transfer the solution to an autosampler vial for LC-MS/MS analysis.
Data Presentation
The performance of SPE methods for phthalate metabolites is characterized by high sensitivity and recovery. The following table summarizes typical performance data from published methods.
| Parameter | Sorbent Type | Limit of Quantification (LOQ) | Recovery | Reference |
| DEHP Metabolites | Polymeric (e.g., Bond Elut Plexa) | 0.050 - 0.160 ng/mL | 80.2% - 99.7% | [1] |
| DEHP Metabolites | Polymeric (e.g., ISOLUTE ENV+) | LOD: 0.05 - 0.2 ng/mL | Quantitative | [7] |
| MEHP | Automated off-line SPE | 1 ng/mL | ~95-105% | [8] |
| DEHP Metabolites | C18 | 1.2 - 2.6 ng/mL | > 90% | [2] |
| Multiple Metabolites | On-line SPE (Silica-based) | LOD: 0.11 - 0.90 ng/mL | ~100% | [12][13] |
LOD: Limit of Detection
Visualization
The following diagram illustrates the complete workflow for the SPE-based analysis of this compound and its corresponding native metabolites in urine.
Caption: Workflow for the analysis of DEHP metabolites in urine.
References
- 1. [Determination of eight phthalate metabolites in urine of pregnant women and evaluation of neonatal birth outcomes based on solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of five di-(2-ethylhexyl)phthalate metabolites in urine by UPLC-MS/MS, markers of blood transfusion misuse in sports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. wwwn.cdc.gov [wwwn.cdc.gov]
- 11. Cross validation and ruggedness testing of analytical methods used for the quantification of urinary phthalate metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Note and Protocol: Determining the Optimal Internal Standard Concentration of DEHP-d38 for Accurate DEHP Quantification
Introduction
Di(2-ethylhexyl) phthalate (DEHP) is a widely used plasticizer that has come under scrutiny due to its potential endocrine-disrupting properties. Accurate quantification of DEHP in various matrices, such as environmental samples, food products, and biological fluids, is crucial for assessing human exposure and ensuring regulatory compliance. The use of a stable isotope-labeled internal standard, such as DEHP-d38, is a well-established technique in mass spectrometry-based methods (e.g., GC-MS, LC-MS/MS) to improve the accuracy and precision of quantification.[1][2][3] An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest that is added at a known concentration to all samples, calibration standards, and quality controls.[2] It helps to correct for variations that can occur during sample preparation, injection, and ionization.[2][4]
The selection of an appropriate concentration for the internal standard is a critical step in method development. An ideal internal standard concentration should be similar to the expected concentration of the analyte in the samples.[2] This ensures that both the analyte and the internal standard signals are within the linear dynamic range of the instrument, leading to a reliable response ratio and, consequently, more accurate quantification. This application note provides a detailed protocol for determining the optimal concentration of this compound for the quantification of DEHP.
Principle of Internal Standardization
The fundamental principle of the internal standard method is the use of a response factor (RF) to calculate the concentration of the analyte. The response factor is determined from the analysis of calibration standards containing known concentrations of the analyte and a constant concentration of the internal standard. The ratio of the analyte's response (e.g., peak area) to the internal standard's response is plotted against the analyte's concentration to generate a calibration curve.[4]
Response Ratio = (Analyte Signal) / (Internal Standard Signal)
By adding the same amount of internal standard to the unknown samples, the concentration of the analyte can be determined by interpolating the measured response ratio onto the calibration curve. This approach effectively compensates for losses during sample processing and fluctuations in instrument performance.[4][5]
Experimental Protocol: Determining Optimal this compound Concentration
This protocol outlines the steps to evaluate a range of this compound concentrations to identify the optimal level for a given analytical method and sample matrix.
Materials and Reagents
-
DEHP standard (analytical grade)
-
This compound internal standard (isotopic purity >98%)
-
Solvent for stock solutions (e.g., methanol, hexane, or other suitable solvent compatible with the analytical method)[6][7][8]
-
Representative blank matrix (e.g., phthalate-free water, oil, or extraction solvent)
Preparation of Stock and Working Solutions
3.2.1. DEHP Stock Solution (1000 µg/mL): Accurately weigh 10 mg of DEHP standard and dissolve it in 10 mL of a suitable solvent in a volumetric flask.
3.2.2. This compound Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of a suitable solvent in a volumetric flask.
3.2.3. DEHP Intermediate Standard Solution (10 µg/mL): Dilute 1 mL of the 1000 µg/mL DEHP stock solution to 100 mL with the solvent.
3.2.4. This compound Intermediate Standard Solution (10 µg/mL): Dilute 1 mL of the 100 µg/mL this compound stock solution to 10 mL with the solvent.
Experimental Procedure
The goal is to test a range of this compound concentrations against a fixed, mid-range concentration of DEHP that is representative of the expected sample concentrations.
3.3.1. Prepare a Series of Internal Standard Working Solutions: From the this compound intermediate standard solution (10 µg/mL), prepare a series of working solutions at different concentrations. For example: 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.
3.3.2. Prepare Test Samples:
-
Prepare a set of vials.
-
To each vial, add a volume of the DEHP intermediate standard solution (10 µg/mL) to achieve a final concentration that is in the middle of your expected analytical range (e.g., 1 µg/mL).
-
To each vial, add a constant volume of one of the this compound working solutions.
-
Bring all vials to the same final volume with the solvent or blank matrix.
-
Prepare at least three replicates for each concentration level.
Table 1: Example Preparation of Test Samples (Final Volume 1 mL)
| Vial Set | DEHP Intermediate (10 µg/mL) Volume | This compound Working Solution (Concentration) | This compound Working Solution Volume | Final DEHP Conc. (µg/mL) | Final this compound Conc. (µg/mL) |
| 1 | 100 µL | 0.1 µg/mL | 100 µL | 1.0 | 0.01 |
| 2 | 100 µL | 0.5 µg/mL | 100 µL | 1.0 | 0.05 |
| 3 | 100 µL | 1.0 µg/mL | 100 µL | 1.0 | 0.1 |
| 4 | 100 µL | 5.0 µg/mL | 100 µL | 1.0 | 0.5 |
| 5 | 100 µL | 10.0 µg/mL | 100 µL | 1.0 | 1.0 |
3.3.3. Instrumental Analysis: Analyze the prepared samples using the developed GC-MS or LC-MS/MS method.
Data Evaluation
-
For each sample, determine the peak area for both DEHP and this compound.
-
Calculate the response ratio (DEHP Peak Area / this compound Peak Area).
-
Calculate the mean response ratio and the relative standard deviation (%RSD) for the replicates at each this compound concentration.
Table 2: Hypothetical Results for Optimal this compound Concentration Determination
| Final this compound Conc. (µg/mL) | Replicate 1 Response Ratio | Replicate 2 Response Ratio | Replicate 3 Response Ratio | Mean Response Ratio | %RSD |
| 0.01 | 102.5 | 105.1 | 103.8 | 103.8 | 1.26 |
| 0.05 | 20.4 | 21.1 | 20.8 | 20.8 | 1.69 |
| 0.1 | 10.1 | 10.3 | 10.2 | 10.2 | 0.98 |
| 0.5 | 2.05 | 2.01 | 2.08 | 2.05 | 1.71 |
| 1.0 | 1.02 | 0.98 | 1.01 | 1.00 | 2.04 |
Selection of the Optimal Concentration
The optimal internal standard concentration is the one that provides a stable and reproducible response ratio, ideally close to 1, when the analyte concentration is in the middle of the calibration range. In the hypothetical data in Table 2, a this compound concentration of 1.0 µg/mL would be a good choice as it yields a response ratio near 1 and demonstrates good precision (%RSD < 5%). A concentration of 0.1 µg/mL also shows excellent precision. The final choice may also be influenced by factors such as the cost of the internal standard and the desire to have a response ratio that is not exactly 1 to avoid any potential for confusion.
Visualizations
References
- 1. Determination of Di-(2-ethylhexyl)phthalate (DEHP) metabolites in human hair using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. Assessment of Exposure to Di-(2-ethylhexyl) Phthalate (DEHP) Metabolites and Bisphenol A (BPA) and Its Importance for the Prevention of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) | OIV [oiv.int]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. fda.gov.tw [fda.gov.tw]
Application of DEHP-d38 in the Quantitative Analysis of Phthalates in Consumer Products
Introduction
Phthalates are a class of chemical compounds widely used as plasticizers to enhance the flexibility, durability, and longevity of plastics, particularly polyvinyl chloride (PVC). They are found in a vast array of consumer products, including toys, childcare articles, food packaging, medical devices, and cosmetics.[1] However, concerns over their potential adverse health effects, such as endocrine disruption, have led to regulations restricting their use in many countries.[1][2] Accurate and reliable analytical methods are crucial for monitoring the levels of regulated phthalates in consumer goods to ensure compliance with safety standards.
The use of isotopically labeled internal standards is a well-established technique in analytical chemistry for improving the accuracy and precision of quantitative analysis, particularly in complex matrices. DEHP-d38, a deuterated form of Di(2-ethylhexyl) phthalate, serves as an excellent internal standard for the analysis of phthalates by gas chromatography-mass spectrometry (GC-MS). Its chemical and physical properties are nearly identical to its non-labeled counterpart, ensuring that it behaves similarly during sample preparation and analysis, thus effectively compensating for analyte loss and variations in instrument response.
This application note provides a detailed protocol for the determination of common phthalates in consumer products using this compound as an internal standard, followed by GC-MS analysis.
Analytical Workflow Overview
The overall workflow for the analysis of phthalates in consumer products using this compound as an internal standard is depicted below. The process begins with sample preparation, followed by extraction of the phthalates, and concludes with instrumental analysis and data processing.
Caption: Workflow for Phthalate Analysis using this compound.
Experimental Protocols
Protocol 1: Analysis of Phthalates in Plastic Toys (e.g., PVC)
This protocol is adapted from established methods for analyzing phthalates in children's toys and childcare articles.[2][3][4]
1. Sample Preparation: 1.1. Cut the plastic toy sample into small pieces (approximately 2x2 mm).[2][3] 1.2. Accurately weigh about 0.5 g of the cut sample into a glass vial.
2. Extraction: 2.1. Add a known amount of this compound internal standard solution in a suitable solvent (e.g., cyclohexane) to the sample. 2.2. Add 10 mL of tetrahydrofuran (THF) to the vial and cap it tightly. 2.3. Place the vial in an ultrasonic bath and sonicate for 30-60 minutes to dissolve the plastic.[4] 2.4. After dissolution, add 10 mL of hexane to precipitate the PVC polymer. 2.5. Centrifuge the mixture to separate the precipitate from the supernatant. 2.6. Carefully transfer the supernatant containing the extracted phthalates and the internal standard to a clean glass tube. 2.7. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
3. GC-MS Analysis: 3.1. Inject 1 µL of the concentrated extract into the GC-MS system. 3.2. A DB-5ms column (30 m x 0.25 mm x 0.25 µm) or equivalent is recommended for separation.[5] 3.3. The oven temperature program can be set as follows: initial temperature of 100°C (hold for 1 min), ramp to 280°C at 10°C/min, then to 310°C at 5°C/min, and hold for 5 minutes.[5] 3.4. Use helium as the carrier gas at a constant flow of 1 mL/min.[5] 3.5. The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for each target phthalate and for this compound.
4. Quantification: 4.1. Prepare a series of calibration standards containing known concentrations of the target phthalates and a constant concentration of this compound. 4.2. Generate a calibration curve for each phthalate by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. 4.3. Calculate the concentration of each phthalate in the sample extract from its calibration curve and the measured peak area ratio.
Protocol 2: Analysis of Phthalates in Beverages
This protocol is suitable for the analysis of phthalates in non-alcoholic beverages and is based on liquid-liquid extraction (LLE).[5]
1. Sample Preparation: 1.1. Measure 5.0 mL of the beverage sample into a 15 mL centrifuge tube.[5]
2. Extraction: 2.1. Add 10 µL of the this compound internal standard solution to the sample.[5] 2.2. Add 1.5 mL of methanol and vortex the mixture.[5] 2.3. Transfer the mixture to a separatory funnel and add 15 mL of n-hexane.[5] 2.4. Shake the funnel vigorously for 5-7 minutes.[5] 2.5. Allow the phases to separate. If an emulsion forms, a small amount of NaCl solution can be added to break it.[5] 2.6. Collect the n-hexane (upper) layer. 2.7. Repeat the extraction with another 15 mL of n-hexane and combine the extracts. 2.8. Concentrate the combined extracts to a final volume of 1 mL under a gentle stream of nitrogen.
3. GC-MS Analysis and Quantification: 3.1. Follow the GC-MS analysis and quantification steps as described in Protocol 1 (steps 3 and 4).
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of phthalates in consumer products using GC-MS with an internal standard method. The values are indicative and may vary depending on the specific instrumentation, matrix, and phthalate.
| Parameter | Di-n-butyl phthalate (DBP) | Benzyl butyl phthalate (BBP) | Di(2-ethylhexyl) phthalate (DEHP) | Di-n-octyl phthalate (DNOP) | Diisononyl phthalate (DINP) | Diisodecyl phthalate (DIDP) |
| Limit of Detection (LOD) | 0.01 - 0.1 mg/L[6] | 0.01 - 0.05 mg/L[6] | 0.03 - 0.12 mg/L[6][7] | 0.01 - 0.16 mg/L[6][7] | 0.08 - 0.53 mg/L[6][7] | 0.10 - 0.56 mg/L[6][7] |
| Limit of Quantification (LOQ) | 0.03 - 0.36 mg/L[7] | 0.03 - 0.17 mg/L[7] | 0.1 - 0.40 mg/L[7] | 0.03 - 0.53 mg/L[7] | 0.2 - 1.76 mg/L[7] | 0.3 - 1.86 mg/L[7] |
| Recovery (%) | 85 - 110%[6][8] | 90 - 105%[6][8] | 92 - 107%[6][8] | 88 - 108%[6] | 90 - 110%[8] | 91 - 109%[8] |
| Linearity (r²) | > 0.99[5][7] | > 0.99[5][7] | > 0.99[5][7] | > 0.99[5][7] | > 0.99[5][7] | > 0.99[5][7] |
Data compiled from various sources and may not be specific to the use of this compound but are representative of similar internal standard methods.
Signaling Pathway and Logical Relationships
The use of an isotopically labeled internal standard like this compound is based on the principle of isotope dilution mass spectrometry (IDMS). The logical relationship for quantification is illustrated in the diagram below.
Caption: Quantification logic using an internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of phthalates in a variety of consumer products. The protocols outlined in this application note, in conjunction with GC-MS analysis, offer high sensitivity, selectivity, and accuracy, making them suitable for regulatory compliance testing and research applications. The inclusion of an isotopically labeled internal standard is critical for mitigating matrix effects and ensuring the quality of the analytical data.
References
- 1. Quantitative analysis of phthalate content - NicoletCZ [nicoletcz.cz]
- 2. vjol.info.vn [vjol.info.vn]
- 3. gcms.cz [gcms.cz]
- 4. Simultaneous GC-MS determination of eight phthalates in total and migrated portions of plasticized polymeric toys and childcare articles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous quantitative detection of 10 phthalates in PVC children's toys by HPLC-PDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hpst.cz [hpst.cz]
Application Note: Quantification of DEHP Metabolites in Hair Using Isotope Dilution LC-MS/MS
An application note and protocol for the quantification of Di(2-ethylhexyl)phthalate (DEHP) metabolites in hair is detailed below. This document provides researchers, scientists, and drug development professionals with a comprehensive methodology for assessing long-term exposure to DEHP using hair analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Di(2-ethylhexyl)phthalate (DEHP) is a widely used plasticizer and a known endocrine-disrupting chemical.[1] Assessing human exposure is critical for toxicological and epidemiological studies. While urine and blood are common matrices for biomonitoring, they reflect only recent exposure. Hair analysis offers a significant advantage by providing a long-term, cumulative record of exposure over months to years.[1][2] The most valuable biomarkers for DEHP exposure are its secondary oxidized metabolites, including mono-(2-ethyl-5-hydroxyhexyl)phthalate (MEHHP), mono-(2-ethyl-5-oxy-hexyl)phthalate (MEOHP), mono-(2-ethyl-5-carboxypentyl)phthalate (5cx-MEPP), and mono-[2-(carboxymethyl)hexyl]phthalate (2cx-MMHP), as they are less prone to external contamination than the parent compound.[3]
This application note describes a sensitive and reliable method for the simultaneous quantification of five key DEHP metabolites in human hair using stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
Principle
The method involves the extraction of DEHP metabolites from pulverized hair samples, followed by cleanup and analysis using LC-MS/MS. Quantification is achieved through isotope dilution, where stable isotope-labeled internal standards corresponding to each analyte are spiked into the sample prior to preparation. This approach corrects for matrix effects and variations in extraction recovery, ensuring high accuracy and precision.
While the user requested a protocol using DEHP-d38, it is critical to note that the ideal internal standard for quantifying a specific molecule is its own stable isotope-labeled analogue. Therefore, this compound is appropriate for quantifying the parent DEHP. For its metabolites, the corresponding labeled metabolites (e.g., ¹³C₄-MEHP, ¹³C₄-MEHHP, etc.) are the scientifically preferred internal standards. Using a labeled parent compound to quantify metabolites can lead to inaccuracies as its extraction efficiency and ionization response may not perfectly match those of the metabolites. This protocol will proceed by referencing the use of appropriate labeled metabolite standards.
Metabolic Pathway of DEHP
The metabolic conversion of DEHP into its primary and secondary metabolites is a key process for detoxification and excretion. Understanding this pathway is essential for selecting the appropriate biomarkers for exposure assessment.
Caption: Metabolic pathway of DEHP to its primary and secondary metabolites.
Experimental Protocols
This section provides a detailed methodology for the analysis of DEHP metabolites in hair.
1. Materials and Reagents
-
Standards: Analytical standards of MEHP, MEHHP, MEOHP, 5cx-MEPP, and 2cx-MMHP.
-
Internal Standards (IS): Stable isotope-labeled standards (e.g., ¹³C₄-MEHP, ¹³C₄-MEHHP, ¹³C₄-MEOHP, ¹³C₄-5cx-MEPP, ¹³C₄-2cx-MMHP).
-
Solvents: LC-MS grade methanol, acetonitrile, water, and acetone.[4]
-
Reagents: Formic acid, ammonium acetate, β-glucuronidase.
-
Equipment: Ball mill or cryogenic grinder, vortex mixer, centrifuge, solid-phase extraction (SPE) manifold, nitrogen evaporator, LC-MS/MS system.
2. Sample Preparation Protocol
The sample preparation workflow is crucial for removing external contamination and efficiently extracting the target analytes from the complex hair matrix.
Caption: Experimental workflow for DEHP metabolite analysis in hair.
-
Step 1: Hair Decontamination: Wash hair samples sequentially with acetone and ultrapure water to remove external contaminants.[4] Dry the samples completely at room temperature.
-
Step 2: Pulverization: Pulverize the washed and dried hair into a fine powder using a ball mill or cryogenic grinder to increase the surface area for extraction.[4]
-
Step 3: Sample Incubation and Extraction:
-
Accurately weigh approximately 20 mg of powdered hair into a glass tube.
-
Add the internal standard spiking solution containing the labeled analogues of each target metabolite.
-
Add buffer and β-glucuronidase enzyme solution to hydrolyze any conjugated metabolites. Incubate the mixture.
-
Perform extraction using either liquid-liquid extraction (LLE) with a suitable organic solvent or solid-phase extraction (SPE).[1][4]
-
-
Step 4: Final Preparation: Evaporate the final extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial LC mobile phase for analysis.
3. LC-MS/MS Analysis
The analysis is performed using a high-performance liquid chromatography system coupled to a tandem mass spectrometer.
| Parameter | Typical Condition |
| LC System | UPLC or HPLC System |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Flow Rate | 0.2 - 0.4 mL/min |
| Gradient | Optimized gradient from low to high organic phase to separate metabolites. |
| Injection Volume | 5 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Table 1: Typical LC-MS/MS Instrumental Parameters.
4. Multiple Reaction Monitoring (MRM) Transitions
Specific precursor-to-product ion transitions must be optimized for each analyte and its corresponding internal standard to ensure selective and sensitive detection.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| MEHP | 277.1 | 134.1 |
| MEHHP | 293.1 | 121.1 |
| MEOHP | 291.1 | 173.1 |
| 5cx-MEPP | 321.1 | 121.1 |
| 2cx-MMHP | 307.1 | 121.1 |
Table 2: Example MRM Transitions for DEHP Metabolites (Negative Ion Mode). Note: These values should be empirically optimized on the specific instrument used.
Data Presentation and Results
The method should be validated for linearity, limits of detection (LOD) and quantification (LOQ), precision, accuracy, and matrix effects according to standard guidelines.[4] The concentrations of DEHP metabolites are calculated from the calibration curve generated by plotting the peak area ratio of the analyte to its internal standard against the analyte concentration.
Typical Quantitative Data
The following table summarizes representative concentration data for DEHP metabolites reported in human hair from a scientific study.
| DEHP Metabolite | Median Concentration (ng/g) | Mean Concentration (pg/mg or ng/g) | Detection Frequency | Reference |
| MEHP | 37.6 | 44.9 | 100% | [2] |
| MEHHP | 4.60 | 5.7 | 100% | [2] |
| MEOHP | 6.75 | 9.2 | 100% | [2] |
Table 3: Example Concentrations of DEHP Metabolites Found in Human Hair Samples. [2]
Conclusion
The described LC-MS/MS method provides a robust and sensitive tool for quantifying DEHP metabolites in human hair.[1] This approach allows for the accurate assessment of long-term human exposure to DEHP, which is invaluable for researchers, scientists, and drug development professionals in the fields of toxicology, environmental health, and clinical research. The use of hair as a non-invasive matrix, combined with the specificity of isotope dilution mass spectrometry, makes this a powerful methodology for biomonitoring studies.[2][4]
References
- 1. Determination of Di-(2-ethylhexyl)phthalate (DEHP) metabolites in human hair using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Di(2-ethylhexyl)phthalate (DEHP): human metabolism and internal exposure-- an update and latest results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hair as an alternative matrix to monitor human exposure to plasticizers - Development of a liquid chromatography - tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of DEHP in Medical Devices using Isotope Dilution GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable analytical method for the quantification of Di(2-ethylhexyl) phthalate (DEHP) in medical devices. The protocol employs a gas chromatography-mass spectrometry (GC-MS) method with an isotope-labeled internal standard, DEHP-d38, for accurate and precise quantification. Two distinct protocols are provided: one for determining the total DEHP content in the polymeric matrix of medical devices and another for quantifying the leachable DEHP that may migrate from the device under simulated physiological conditions. This methodology is critical for manufacturers to ensure regulatory compliance and for researchers to assess patient exposure risks.
Introduction
Di(2-ethylhexyl) phthalate (DEHP) is a commonly used plasticizer in polyvinyl chloride (PVC) based medical devices such as intravenous (IV) bags, tubing, and catheters, imparting flexibility and durability.[1] However, DEHP is not covalently bound to the polymer matrix and can leach into drugs, biologics, and bodily fluids that come into contact with the device.[1][2] Regulatory bodies, including the European Union, have classified DEHP as a substance of very high concern due to its potential endocrine-disrupting and reproductive toxicity effects.[3] Consequently, the presence of DEHP in medical devices is strictly regulated, often requiring labeling if the concentration exceeds 0.1% by weight.[3]
Accurate and sensitive analytical methods are imperative for the determination of DEHP in medical devices to ensure patient safety and regulatory adherence. Gas chromatography-mass spectrometry (GC-MS) is a widely accepted technique for this purpose due to its high selectivity and sensitivity.[4][5] The use of a stable isotope-labeled internal standard, such as this compound, in an isotope dilution method provides the highest level of accuracy by compensating for variations in sample preparation and instrumental analysis. This application note provides detailed protocols for both the determination of total DEHP content and the assessment of leachable DEHP from medical devices.
Experimental Protocols
Two primary experimental workflows are presented:
-
Protocol 1: Determination of Total DEHP Content in Medical Device Material. This protocol is designed to quantify the total amount of DEHP present in the polymer matrix of the medical device.
-
Protocol 2: Determination of Leachable DEHP from Medical Devices. This protocol simulates the leaching of DEHP from the medical device into a clinically relevant fluid to assess potential patient exposure.
Protocol 1: Determination of Total DEHP Content
This protocol involves the dissolution of the PVC medical device material, precipitation of the polymer, and subsequent analysis of the extract by GC-MS.
Materials and Reagents
-
DEHP standard (≥99.5% purity)
-
This compound internal standard (≥98% isotopic purity)
-
Tetrahydrofuran (THF), HPLC grade
-
Hexane, HPLC grade
-
Methanol, HPLC grade
-
Analytical balance (±0.1 mg)
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE)
-
GC-MS system
Sample Preparation
-
Sample Comminution: Cut a representative portion of the medical device (e.g., tubing, bag material) into small pieces (approximately 2x2 mm).
-
Weighing: Accurately weigh approximately 50 mg of the cut medical device material into a 20 mL glass vial.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution in hexane to the vial. The concentration of the internal standard should be chosen to be in the mid-range of the expected DEHP concentration in the samples.
-
Dissolution: Add 5 mL of THF to the vial.
-
Sonication: Place the vial in an ultrasonic bath and sonicate for 30 minutes at room temperature to ensure complete dissolution of the PVC material.
-
Polymer Precipitation: Add 10 mL of methanol to the solution and vortex for 1 minute to precipitate the PVC polymer.
-
Centrifugation: Centrifuge the vial at 3000 rpm for 10 minutes to pellet the precipitated polymer.
-
Extraction: Carefully transfer the supernatant to a clean glass vial.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a GC vial for analysis.
GC-MS Instrumentation and Conditions
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 150 °C for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| DEHP | 149 | 167 | 279 |
| This compound | 153 | 171 | 283 |
Calibration
Prepare a series of calibration standards containing known concentrations of DEHP and a constant concentration of this compound internal standard in hexane. The concentration range for the calibration standards should bracket the expected DEHP concentrations in the samples. A typical calibration range is 0.1 to 100 µg/mL.
Data Analysis
The concentration of DEHP in the sample is determined by calculating the ratio of the peak area of the DEHP quantifier ion to the peak area of the this compound quantifier ion. This response ratio is then plotted against the concentration of the calibration standards to generate a calibration curve. The concentration of DEHP in the unknown sample is then calculated from its response ratio using the calibration curve.
Protocol 2: Determination of Leachable DEHP
This protocol is designed to measure the amount of DEHP that can migrate from a medical device into a simulant solution under controlled conditions. An ethanol/water mixture is a commonly used simulant for blood-contacting devices.[4]
Materials and Reagents
-
Same as Protocol 1
-
Ethanol, HPLC grade
-
Deionized water
Sample Preparation
-
Simulant Preparation: Prepare a 50% (v/v) ethanol/water solution.
-
Device Preparation: Take a defined section of the medical device (e.g., a specific length of tubing or a whole IV bag). For tubing, fill the lumen with the simulant solution. For bags, fill the bag with a known volume of the simulant solution.
-
Incubation: Seal the device and incubate at 37 °C for a specified time period (e.g., 24 hours) to simulate physiological conditions. The incubation time should be relevant to the clinical use of the device.
-
Internal Standard Spiking: After incubation, transfer a known volume of the simulant solution to a glass vial and spike with a known amount of this compound internal standard solution.
-
Liquid-Liquid Extraction: Add 5 mL of hexane to the vial and vortex for 2 minutes. Allow the layers to separate.
-
Collection of Organic Layer: Carefully transfer the upper hexane layer to a clean glass vial.
-
Evaporation and Reconstitution: Evaporate the hexane to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of hexane (e.g., 1 mL).
-
Filtration: Filter the reconstituted solution through a 0.45 µm PTFE syringe filter into a GC vial for analysis.
GC-MS Analysis
The GC-MS instrumentation, conditions, calibration, and data analysis are the same as described in Protocol 1.
Data Presentation
The quantitative results from the analysis should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Total DEHP Content in Medical Devices
| Medical Device Sample | Sample Weight (mg) | DEHP Concentration (µg/g) | DEHP Content (% w/w) |
| PVC Tubing Lot A | 50.2 | 350,000 | 35.0 |
| PVC IV Bag Lot B | 49.8 | 410,000 | 41.0 |
| Catheter Lot C | 51.5 | 280,000 | 28.0 |
Table 2: Leachable DEHP from Medical Devices (24h incubation at 37°C in 50% Ethanol/Water)
| Medical Device Sample | Simulant Volume (mL) | DEHP Concentration in Simulant (µg/mL) | Total Leached DEHP (µg) |
| PVC Tubing Lot A (10 cm) | 5 | 15.2 | 76.0 |
| PVC IV Bag Lot B (100 mL) | 100 | 8.5 | 850 |
| Catheter Lot C (5 cm) | 2 | 5.3 | 10.6 |
Method Validation Summary
A summary of typical method validation parameters for the GC-MS analysis of DEHP is presented below.
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Visualizations
Experimental Workflow for Total DEHP Content Analysis
Caption: Workflow for determining total DEHP content.
Experimental Workflow for Leachable DEHP Analysis
Caption: Workflow for determining leachable DEHP.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the accurate and reliable quantification of DEHP in medical devices. The use of an isotope-labeled internal standard, this compound, coupled with GC-MS, ensures high-quality data essential for regulatory compliance, quality control, and risk assessment. The provided protocols for both total content and leachable analysis offer a comprehensive approach to evaluating the safety of medical devices with respect to DEHP.
References
- 1. Analytical methods for the determination of DEHP plasticizer alternatives present in medical devices: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grupobiomaster.com [grupobiomaster.com]
- 3. Identification and quantification of 14 phthalates and 5 non-phthalate plasticizers in PVC medical devices by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of PVC plasticizers in medical devices and infused solutions by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Phthalates using a DEHP-d4 Isotope Dilution Workflow
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and high-throughput workflow for the quantitative analysis of phthalates in various matrices. The method utilizes Di(2-ethylhexyl) phthalate-d4 (DEHP-d4) as an internal standard for accurate quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described protocols are optimized for rapid sample preparation and analysis, making them suitable for screening large numbers of samples in a research or drug development setting. The use of a deuterated internal standard minimizes matrix effects and improves the accuracy and reproducibility of the results.
Introduction
Phthalates are a class of synthetic chemicals widely used as plasticizers to increase the flexibility and durability of polymers. They are ubiquitous in the environment and can be found in a wide range of consumer products, including food packaging, medical devices, and toys. Concerns over their potential endocrine-disrupting effects and other adverse health impacts have led to increased regulation and a growing need for sensitive and reliable analytical methods to monitor their presence.[1][2] High-throughput screening (HTS) is essential for assessing phthalate levels in numerous samples efficiently. This workflow employs an isotope dilution technique with DEHP-d4, a common deuterated internal standard for Di(2-ethylhexyl) phthalate (DEHP), one of the most prevalent and regulated phthalates.[3][4] This approach ensures high accuracy and precision by correcting for variations during sample preparation and analysis.
Experimental Workflow
The overall workflow for the high-throughput screening of phthalates consists of sample preparation, including extraction and cleanup, followed by instrumental analysis using LC-MS/MS. The inclusion of the DEHP-d4 internal standard at the beginning of the sample preparation process is crucial for accurate quantification.
Protocols
1. Sample Preparation (Liquid-Liquid Extraction)
This protocol is suitable for liquid samples such as beverages or aqueous extracts.
-
Materials:
-
Hexane (pesticide grade)[4]
-
Dichloromethane (pesticide grade)[5]
-
Acetone (pesticide grade)[5]
-
DEHP-d4 internal standard solution (in a phthalate-free solvent)[3]
-
Glassware (scrupulously cleaned by rinsing with water, acetone, and hexane to avoid contamination)[5]
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
To a 15 mL glass centrifuge tube, add 5 mL of the liquid sample.[5]
-
Spike the sample with the DEHP-d4 internal standard solution to a final concentration of 100 ng/mL.
-
Add 5 mL of dichloromethane.[5]
-
Vigorously shake the mixture for at least 1 minute using a vortex mixer.[5]
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the organic layer (bottom layer) to a clean glass tube.
-
Repeat the extraction (steps 3-6) with another 5 mL of dichloromethane and combine the organic extracts.
-
Evaporate the combined extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
-
2. Instrumental Analysis (LC-MS/MS)
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[6]
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm)[6]
-
Mobile Phase A: Water with 10 mM ammonium acetate[7]
-
Mobile Phase B: Methanol[7]
-
Flow Rate: 0.5 mL/min[8]
-
Injection Volume: 10 µL[8]
-
Gradient: A typical gradient starts at 50-60% B, increasing to 98-100% B over several minutes to elute the phthalates.[7][8]
-
Run Time: Optimized for high-throughput, typically 6-10 minutes per sample.[6][7]
-
-
MS/MS Conditions:
Quantitative Data
The performance of the method should be validated by assessing linearity, recovery, and limits of detection (LOD). The following tables provide expected performance data based on typical results from similar methods.
Table 1: Linearity of Phthalate Analysis
| Analyte | Linear Dynamic Range | R² |
| Dimethyl phthalate (DMP) | 0.5 - 500 ng/mL | > 0.99 |
| Diethyl phthalate (DEP) | 0.5 - 500 ng/mL | > 0.99 |
| Dibutyl phthalate (DBP) | 0.5 - 500 ng/mL | > 0.99 |
| Benzyl butyl phthalate (BBP) | 1 - 1000 ng/mL | > 0.99 |
| Di(2-ethylhexyl) phthalate (DEHP) | 1 - 1000 ng/mL | > 0.99 |
| Di-n-octyl phthalate (DNOP) | 1 - 1000 ng/mL | > 0.99 |
Data compiled from representative methods.[2][6]
Table 2: Recovery and Limits of Detection
| Analyte | Average Recovery (%) | Limit of Detection (LOD) |
| DMP | 85 - 110% | 0.1 - 0.5 ng/mL |
| DEP | 85 - 110% | 0.1 - 0.5 ng/mL |
| DBP | 80 - 115% | 0.2 - 1.0 ng/mL |
| BBP | 80 - 115% | 0.5 - 2.0 ng/mL |
| DEHP | 70 - 110% | 0.5 - 2.0 ng/mL |
| DNOP | 70 - 110% | 0.5 - 2.0 ng/mL |
Data compiled from representative methods.[6][9][10]
Signaling Pathway Visualization
While phthalates do not operate through a classical signaling pathway, their endocrine-disrupting activity can be conceptualized as an interference with the natural hormone signaling pathway. The diagram below illustrates a simplified representation of how a phthalate metabolite might interfere with a nuclear receptor.
Conclusion
The described LC-MS/MS workflow using DEHP-d4 as an internal standard provides a rapid, sensitive, and reliable method for the high-throughput screening of phthalates. Careful attention to minimizing contamination, particularly from plastic labware, is critical for achieving accurate results at low concentrations.[5] This method is highly suitable for academic research, industrial quality control, and drug safety assessment, enabling the efficient analysis of large sample sets.
References
- 1. gcms.cz [gcms.cz]
- 2. agilent.com [agilent.com]
- 3. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) | OIV [oiv.int]
- 4. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks [thermofisher.com]
- 6. s4science.at [s4science.at]
- 7. sciex.com [sciex.com]
- 8. agilent.com [agilent.com]
- 9. Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liq ... - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY01057H [pubs.rsc.org]
- 10. Simultaneous screening and determination eight phthalates in plastic products for food use by sonication-assisted extraction/GC-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mitigating Matrix Effects with DEHP-d38 in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Di(2-ethylhexyl) phthalate-d38 (DEHP-d38) as an internal standard to mitigate matrix effects in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: Why should I use a stable isotope-labeled internal standard like this compound for DEHP analysis?
A1: Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative mass spectrometry for several reasons.[1][2] An ideal internal standard closely mimics the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization.[3] By adding a known quantity of this compound to your samples, calibrators, and quality controls at the beginning of the workflow, you can effectively compensate for variability in sample extraction, potential chromatographic shifts, and ionization suppression or enhancement caused by the sample matrix.[2][3] The ratio of the analyte signal to the internal standard signal is used for quantification, which corrects for these variations and improves the accuracy, precision, and reproducibility of your results.[2]
Q2: What are "matrix effects" in mass spectrometry and how does this compound help mitigate them?
A2: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[4] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly impact the accuracy of quantitative analysis.[4] this compound, being structurally identical to DEHP apart from the isotopic labeling, is affected by the matrix in the same way as the unlabeled analyte.[5] Therefore, any suppression or enhancement of the DEHP signal will be mirrored by a similar effect on the this compound signal. By using the ratio of the two signals for quantification, the matrix effects are effectively normalized.[2]
Q3: Are there any potential issues with using a highly deuterated standard like this compound?
A3: While highly deuterated standards are generally excellent internal standards, there are a few potential considerations. In some cases, extensive deuteration can lead to a slight shift in chromatographic retention time compared to the unlabeled analyte.[1] This is known as the "isotope effect." However, with modern chromatographic systems, this separation is often minimal and does not significantly impact the ability of the internal standard to compensate for matrix effects, especially if the peak shapes are symmetrical and the elution times are very close. It is also important to ensure the isotopic purity of the this compound standard to avoid any contribution to the unlabeled DEHP signal.
Q4: How can I quantitatively assess the matrix effect in my assay?
A4: The matrix effect can be quantitatively evaluated by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[6][7] The formula for calculating the matrix effect percentage (ME%) is:
ME (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) x 100
A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.[6]
Troubleshooting Guides
Guide 1: Inconsistent Internal Standard (this compound) Response
Problem: You observe a high variability in the this compound peak area across your sample batch, including calibrators and quality controls.
| Possible Cause | Troubleshooting Step |
| Inconsistent Pipetting | Ensure that the pipette used to add the this compound working solution is properly calibrated and that the same volume is added to every sample, calibrator, and QC. |
| Sample Preparation Variability | Review your sample preparation workflow for consistency. Ensure thorough mixing after adding the internal standard. For liquid-liquid extraction, ensure consistent shaking/vortexing times and complete phase separation. For solid-phase extraction, ensure cartridges are not drying out and that elution steps are consistent.[5] |
| Matrix-Specific Severe Ion Suppression | In some highly complex matrices, the ion suppression can be so severe that the internal standard signal is significantly reduced. To investigate this, you can perform a post-column infusion experiment to identify regions of high ion suppression in your chromatogram. If the analyte and internal standard elute in a region of high suppression, you may need to improve your sample cleanup or modify your chromatographic conditions to separate them from the interfering matrix components.[4] |
| Instrument Instability | Check the stability of your LC-MS/MS system by injecting a neat solution of this compound multiple times. If the response is still inconsistent, troubleshoot the mass spectrometer's ion source, and check for any leaks or blockages in the LC system. |
Guide 2: Poor Recovery of DEHP and this compound
Problem: The peak areas for both the analyte (DEHP) and the internal standard (this compound) are significantly lower than expected in your processed samples compared to a neat standard.
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Your sample preparation method may not be efficiently extracting DEHP from the sample matrix. Re-evaluate your extraction solvent, pH, and extraction time. For solid-phase extraction, ensure you are using the correct sorbent and elution solvent. |
| Analyte/Internal Standard Degradation | DEHP can be susceptible to degradation under certain conditions. Ensure that your sample processing and storage conditions are appropriate. Avoid prolonged exposure to high temperatures or extreme pH. |
| Adsorption to Labware | Phthalates are known to adsorb to plastic surfaces.[8] Use glassware for all sample preparation steps and rinse it thoroughly with an appropriate solvent before use.[8] |
| Matrix Effects | Severe ion suppression can also manifest as apparent low recovery. If the ratio of DEHP to this compound is consistent, but the absolute signals are low, significant matrix effects are likely the primary issue. In this case, focus on improving sample cleanup. |
Experimental Protocols
Protocol 1: Quantitative Analysis of DEHP in a Biological Matrix using this compound Internal Standard
This protocol provides a general workflow for the analysis of DEHP in a biological matrix such as plasma or urine.
-
Preparation of Standards and Internal Standard Working Solution:
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Prepare a stock solution of DEHP in a suitable organic solvent (e.g., methanol).
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Prepare a stock solution of this compound in the same solvent.
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From the stock solutions, prepare a series of calibration standards by serial dilution.
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Prepare a working solution of this compound at a fixed concentration.
-
-
Sample Preparation (Liquid-Liquid Extraction Example):
-
To 100 µL of sample (calibrator, QC, or unknown), add 10 µL of the this compound working solution.
-
Vortex briefly to mix.
-
Add 500 µL of an extraction solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
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Vortex for 2 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
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Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
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MS Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
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Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions (example):
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DEHP: Q1 391.3 -> Q3 149.1
-
This compound: Q1 429.3 -> Q3 167.1 (Note: The exact m/z for this compound may vary based on the specific deuteration pattern, always confirm with the manufacturer's certificate of analysis).
-
-
-
Data Analysis:
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Integrate the peak areas for both DEHP and this compound.
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Calculate the peak area ratio (DEHP/DEHP-d38).
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Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
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Determine the concentration of DEHP in the unknown samples from the calibration curve.
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Quantitative Data Summary
The following tables summarize typical performance data for DEHP analysis using an internal standard. While this data is for DEHP and other internal standards, similar performance can be expected when using this compound.
Table 1: Recovery and Matrix Effect of DEHP in Different Matrices
| Matrix | Analyte | Concentration Level | Recovery (%)[9] | Matrix Effect (%)[9] |
| Plasma | DEHP | Low | 92.3 ± 4.5 | 94.5 ± 5.7 |
| Medium | 87.4 ± 5.9 | 93.8 ± 6.1 | ||
| High | 91.5 ± 3.8 | 95.2 ± 4.9 | ||
| Feces | DEHP | Low | 104.8 ± 3.2 | 100.1 ± 2.3 |
| Medium | 98.7 ± 4.1 | 99.5 ± 3.4 | ||
| High | 101.2 ± 2.8 | 100.8 ± 1.9 |
Table 2: Method Detection and Quantification Limits for DEHP Metabolites
| Analyte | Limit of Detection (LOD) (ng/mL)[10] | Limit of Quantification (LOQ) (ng/mL)[10] |
| MEHP | 0.28 | 0.58 |
| MEHHP | 0.12 | 0.25 |
| MEOHP | 0.11 | 0.24 |
Visualizations
Caption: Experimental workflow for DEHP quantification.
Caption: Troubleshooting decision tree for method optimization.
References
- 1. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 3. nebiolab.com [nebiolab.com]
- 4. tandfonline.com [tandfonline.com]
- 5. texilajournal.com [texilajournal.com]
- 6. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 7. youtube.com [youtube.com]
- 8. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) | OIV [oiv.int]
- 9. Determination and Pharmacokinetics of Di-(2-ethylhexyl) Phthalate in Rats by Ultra Performance Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Exposure to Di-(2-ethylhexyl) Phthalate (DEHP) Metabolites and Bisphenol A (BPA) and Its Importance for the Prevention of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing DEHP-d38 Signal Suppression and Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to DEHP-d38 signal suppression and enhancement in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What are signal suppression and enhancement in the context of this compound analysis?
A1: Signal suppression is the reduction, and signal enhancement is the increase, in the ionization efficiency of this compound in the mass spectrometer's ion source. These phenomena, collectively known as matrix effects, are caused by co-eluting compounds from the sample matrix that interfere with the ionization process of the target analyte.[1][2] This can lead to inaccurate and unreliable quantification.
Q2: Why is my this compound internal standard signal showing high variability?
A2: High variability in the this compound signal, even when used as an internal standard, can be due to several factors. The primary reason is inconsistent matrix effects across different samples.[3] Other causes can include issues with sample preparation, chromatographic inconsistencies, or instability of the mass spectrometer.[4] It is a misconception that stable isotope-labeled internal standards are immune to matrix effects; they can also experience signal suppression or enhancement.[5][6]
Q3: Can the choice of ionization technique affect the signal of this compound?
A3: Yes, the ionization technique can significantly impact the susceptibility of this compound to matrix effects. Electrospray ionization (ESI) is generally more prone to signal suppression from matrix components compared to atmospheric pressure chemical ionization (APCI).[7] If you are experiencing significant signal suppression with ESI, switching to APCI, if compatible with your analyte, could be a viable strategy.
Q4: How can I quantitatively assess the matrix effect on my this compound signal?
A4: The matrix effect can be quantified by comparing the peak area of this compound in a post-extraction spiked sample (matrix extract spiked with the standard) to the peak area of this compound in a neat solution (pure solvent with the standard) at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100
A value less than 100% indicates signal suppression, while a value greater than 100% indicates signal enhancement.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to this compound signal instability.
Issue 1: Inconsistent or Low this compound Signal Intensity
Symptoms:
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High variability in this compound peak areas across a batch of samples.
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Lower than expected this compound signal intensity.
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Poor reproducibility of quality control (QC) samples.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent this compound signal.
Issue 2: Chromatographic Peak Splitting or Tailing for this compound
Symptoms:
-
This compound peak is not symmetrical.
-
Presence of shoulder peaks or a split peak.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Column Contamination/Degradation | Flush the column with a strong solvent, or replace the column if flushing is ineffective. Use a guard column to protect the analytical column. |
| Inappropriate Injection Solvent | Ensure the injection solvent is compatible with the mobile phase. A solvent stronger than the mobile phase can cause peak distortion. |
| Secondary Interactions | Add a small amount of a competitor (e.g., a stronger acid or base) to the mobile phase to block active sites on the stationary phase. |
| Co-eluting Isomeric Interference | Optimize the chromatographic method (e.g., change the gradient, mobile phase composition, or column chemistry) to achieve better separation. |
Quantitative Data on Matrix Effects
While specific quantitative data for this compound is limited in the literature, the following tables provide data on the matrix effects observed for the non-labeled DEHP and its primary metabolites. This data is indicative of the potential for signal suppression or enhancement that could also affect the deuterated internal standard in these matrices.
Table 1: Matrix Effect of DEHP in Rat Plasma and Feces
| Analyte | Matrix | Concentration Level | Matrix Effect (%) | Reference |
| DEHP | Plasma | Low | 88.5 - 99.8 | |
| DEHP | Plasma | Medium | 88.5 - 99.8 | |
| DEHP | Plasma | High | 88.5 - 99.8 | |
| DEHP | Feces | Low | 98.3 - 102.7 | |
| DEHP | Feces | Medium | 98.3 - 102.7 | |
| DEHP | Feces | High | 98.3 - 102.7 |
Data from a study using UPLC-MS/MS. A value of 100% indicates no matrix effect.
Table 2: Matrix Effect of DEHP Metabolites in Human Urine
| Analyte | Matrix Effect (%) | Reference |
| MEHP | 90 | |
| MEHOP | 102 | |
| MEHHP | 105 |
Data from an LC/MS analysis. MEHP = mono-(2-ethylhexyl) phthalate, MEHOP = mono-(2-ethyl-5-oxohexyl) phthalate, MEHHP = mono-(2-ethyl-5-hydroxyhexyl) phthalate.
Experimental Protocols
Protocol 1: Quantification of Matrix Effect for this compound
This protocol outlines the steps to quantitatively assess the degree of signal suppression or enhancement for this compound in a given matrix.
Materials:
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Blank matrix extract (processed without the addition of internal standard).
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This compound standard stock solution.
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Neat solvent (matching the final composition of the sample extract).
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LC-MS/MS system.
Procedure:
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Prepare Neat Standard (Set 1): Spike a known amount of this compound standard into the neat solvent to achieve the desired final concentration.
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Prepare Post-Extraction Spiked Sample (Set 2): Spike the same amount of this compound standard as in Step 1 into the blank matrix extract.
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Analysis: Analyze both sets of samples using the established LC-MS/MS method.
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Calculation:
-
Matrix Effect (%) = (Mean Peak Area of Set 2 / Mean Peak Area of Set 1) x 100
-
A value < 80% or > 120% is generally considered a significant matrix effect.
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Protocol 2: Sample Preparation for Phthalate Analysis in Biological Fluids
This is a general protocol for the extraction of phthalates from plasma or urine, which can be adapted for specific needs.
Workflow Diagram:
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method Validation for the Determination of Phthalates in Indoor Air by GC-MS with Solid-Phase Adsorption/Solvent Extraction using Octadecyl Silica Filter and Styrene–Divinylbenzene Copolymer Cartridge [jstage.jst.go.jp]
- 5. Item - Toxicogenomic Screening of Replacements for Di(2-Ethylhexyl) Phthalate (DEHP) Using the Immortalized TM4 Sertoli Cell Line - Public Library of Science - Figshare [plos.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a liquid chromatography/tandem mass spectrometry method to quantify metabolites of phthalates, including di-2-ethylhexyl terephthalate (DEHTP) and bisphenol A, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
ensuring the stability and proper storage of DEHP-d38 standards
This technical support center provides guidance on ensuring the stability and proper storage of Di(2-ethylhexyl) phthalate-d38 (DEHP-d38) standards for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound standards in experimental workflows.
Question: Why is the response of my this compound standard decreasing over time in my calibration curve?
Answer: A decreasing response of your this compound standard can indicate several potential issues:
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Degradation: The standard may be degrading in solution. Phthalates can be susceptible to hydrolysis, photodegradation, and thermal degradation. Ensure that your standard solutions are stored correctly to minimize these effects.
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Evaporation: The solvent may be evaporating, leading to a change in the concentration of the standard. This is particularly relevant for volatile organic solvents.
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Instrumental Drift: The sensitivity of your analytical instrument (e.g., GC-MS, LC-MS) may be decreasing over time. This can be due to a dirty ion source, detector fatigue, or other instrumental issues.
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Adsorption: this compound may adsorb to the surface of your storage container or analytical system components.
Question: I am observing extraneous peaks in my blank injections when analyzing for this compound. What is the likely source?
Answer: Extraneous peaks, especially those corresponding to the non-deuterated DEHP, are a common issue in phthalate analysis due to widespread environmental contamination. Potential sources include:
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Laboratory Environment: Phthalates are present in many plastics, including laboratory equipment, flooring, and personal care products. Airborne particles can contaminate your samples, solvents, and equipment.
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Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates.
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Sample Preparation: Contamination can be introduced during sample preparation from plasticware (e.g., pipette tips, vials, caps).
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Analytical Instrument: The syringe of an autosampler can be a source of contamination.
Question: My this compound internal standard is showing a variable response across my sample batch. What could be the cause?
Answer: Inconsistent internal standard response can compromise the accuracy of your quantitative analysis. The following factors could be responsible:
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Inconsistent Spiking: Ensure that the internal standard is added precisely and consistently to every sample and standard.
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Matrix Effects: The sample matrix can enhance or suppress the ionization of the internal standard in the mass spectrometer source, leading to variability.
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Degradation in Matrix: The internal standard may be degrading in the sample matrix, especially if the samples are not analyzed immediately after preparation.
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Deuterium Exchange: While less common for the stable labeling in this compound, in some instances, deuterium atoms can exchange with hydrogen atoms from the solvent or matrix, which would alter the mass-to-charge ratio and affect the signal.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound standards?
A1: To ensure the long-term stability of this compound standards, proper storage is crucial. Recommendations are summarized in the table below.
| Storage Condition | Recommendation | Rationale |
| Temperature | Store neat (pure) standards at -20°C for up to 3 years. Store solutions at -80°C for up to 6 months or -20°C for up to 1 month.[1] | Low temperatures slow down potential degradation reactions. |
| Light | Store in amber or dark glass vials. | Protects the standard from photodegradation. |
| Container | Use glass containers with PTFE-lined caps. | Avoids potential leaching of contaminants from plastic containers. |
| Atmosphere | Keep containers tightly sealed. | Prevents solvent evaporation and contamination from the laboratory air. |
Q2: What is the recommended procedure for preparing working solutions of this compound?
A2: A detailed experimental protocol for preparing working solutions is essential for accuracy and consistency.
Experimental Protocol: Preparation of this compound Working Standards
-
Materials:
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This compound neat standard or high-concentration stock solution
-
High-purity, phthalate-free solvent (e.g., methanol, hexane, cyclohexane)
-
Class A volumetric flasks
-
Calibrated micropipettes
-
Amber glass vials with PTFE-lined caps
-
-
Procedure:
-
Allow the neat standard or stock solution to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the required amount of the neat standard or pipette the appropriate volume of the stock solution into a volumetric flask.
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Dissolve and dilute the standard to the mark with the chosen solvent.
-
Mix the solution thoroughly by inverting the flask several times.
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Transfer aliquots of the working standard into amber glass vials for daily use to minimize contamination of the stock solution.
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Store all solutions at the recommended temperature when not in use.
-
Q3: Can the deuterium atoms in this compound exchange with hydrogen atoms?
A3: The deuterium labeling in this compound is generally stable under normal analytical conditions. However, the potential for hydrogen-deuterium exchange, though low, should not be entirely dismissed, especially under harsh acidic or basic conditions or with prolonged storage in certain solvents. It is good practice to periodically check the isotopic purity of the standard.
Visualizations
Caption: Troubleshooting workflow for common this compound standard issues.
Caption: Key factors for ensuring the stability of this compound standards.
References
dealing with background contamination in DEHP analysis with DEHP-d38
Welcome to the technical support center for Di(2-ethylhexyl) phthalate (DEHP) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and mitigate background contamination when quantifying DEHP, particularly when using DEHP-d38 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is DEHP and why is background contamination a major issue in its analysis?
A1: Di(2-ethylhexyl) phthalate (DEHP) is a chemical compound widely used as a plasticizer to impart flexibility to polyvinyl chloride (PVC) and other polymers. Due to its extensive use, DEHP is now a ubiquitous environmental contaminant. In a laboratory setting, it can leach from numerous plastic-containing materials, leading to significant background contamination of samples, solvents, and labware.[1][2][3] This background interference can obscure the true concentration of DEHP in a sample, leading to inaccurate, overestimated results.[1]
Q2: What are the most common sources of DEHP contamination in a laboratory?
A2: DEHP contamination can originate from a wide array of sources. It is crucial to systematically evaluate your entire analytical workflow. Common culprits include:
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Plastic Lab Consumables: Pipette tips, syringe filters, plastic tubes, and sample vials can all leach DEHP.[4][5]
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Solvents and Reagents: Even high-purity solvents can contain trace amounts of phthalates.[1]
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Laboratory Atmosphere: DEHP can be present in indoor air and dust, which can then settle on and contaminate glassware and equipment.[1]
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Equipment Components: Soft plastic components within the analytical instrument itself, such as septa, ferrules, and tubing in GC/MS or LC/MS systems, can be a source of contamination.[1]
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Personal Protective Equipment: Vinyl gloves are a significant source of DEHP; nitrile gloves are a safer alternative.
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Other Materials: Parafilm, plastic-lined bottle caps, and even some floor tiles and building materials can contribute to background levels.[1][4][5]
Q3: How does using this compound as an internal standard help in dealing with background contamination?
A3: this compound is a stable, isotopically labeled version of DEHP. In the isotope dilution mass spectrometry (ID-MS) method, a known amount of this compound is spiked into the sample before any preparation or extraction steps.[6][7][8] Because this compound is chemically identical to native DEHP, it experiences the same losses during sample processing. The mass spectrometer can distinguish between the native DEHP and the heavier this compound. By measuring the ratio of the native analyte to the labeled standard, one can accurately calculate the concentration of native DEHP in the original sample, correcting for recovery losses.
However, it is critical to understand that This compound does not correct for DEHP contamination that is introduced after the spiking step or for contamination present in the analytical instrument's background. It primarily corrects for matrix effects and extraction efficiency. Therefore, minimizing background contamination at every step remains essential for accurate analysis.
Troubleshooting High Background Contamination
This guide provides a systematic approach to identifying and eliminating the source of high DEHP levels in your analytical blanks.
Problem: My procedural blank shows an unacceptably high DEHP signal.
High background in your blank indicates that contamination is being introduced at some point in your analytical process. The following workflow can help you isolate the source.
Caption: A systematic workflow for troubleshooting high DEHP background.
Data on DEHP Contamination Sources
The following table summarizes quantitative data on DEHP leaching from common laboratory items, illustrating the pervasive nature of this contaminant.
| Contamination Source | Material Type | Reported DEHP Leaching/Presence | Citation |
| Pipette Tips | Plastic | Up to 0.36 µg/cm² | [4][5] |
| Parafilm® | Plastic Film | Up to 0.50 µg/cm² | [4][5] |
| Laboratory Air | Ambient Air | 4 ng per 1.5 mL autosampler vial | [1] |
| Medical Devices (General) | PVC | Median of 22.3 µg (leached into simulant) | [9] |
| Respiratory Support Devices | PVC | Median of 6,560 µg (leached into simulant) | [9] |
| First Aid Supplies | Various | Median of 0.35 µg (leached into simulant) | [9] |
Experimental Protocols
Protocol 1: Solvent Rinse Test for Labware Contamination
This protocol is designed to determine if glassware or other reusable labware is a source of DEHP contamination.
Caption: Workflow for testing labware for leachable DEHP contamination.
Methodology:
-
Preparation: Select a representative piece of labware that has been through your standard cleaning procedure. Ensure you have a batch of solvent (e.g., n-hexane, acetonitrile) that has been pre-tested and confirmed to have negligible DEHP levels.
-
Rinsing: Add a known volume of the clean solvent to the labware, ensuring it wets a significant portion of the interior surface. For a 50 mL beaker, 10 mL of solvent is sufficient.
-
Extraction: Vigorously swirl the solvent in the labware for 2 minutes. For more robust extraction, cap the item (with a non-contaminating cap, like PTFE-lined) and sonicate for 10 minutes.
-
Collection: Carefully transfer the rinse solvent into a clean autosampler vial.
-
Analysis: Analyze this solvent alongside a "control" sample of the original, unused clean solvent.
-
Interpretation: A significantly higher DEHP concentration in the rinse solvent compared to the control indicates that your labware is contaminated.
Protocol 2: Rigorous Cleaning Procedure for Glassware
This protocol is recommended for all glassware used in trace-level DEHP analysis.
-
Initial Wash: Manually wash glassware with a laboratory-grade, phosphate-free detergent and warm water.[10] Use appropriate brushes to scrub all surfaces. Avoid automatic dishwashers, which can have plastic components and use detergents with residues.[11]
-
Rinsing: Rinse thoroughly with tap water, followed by at least three rinses with deionized (DI) water.[12]
-
Solvent Rinse: Rinse the glassware with a high-purity solvent such as acetone or methanol to remove organic residues.[11][12] Perform this in a fume hood.
-
Final Rinse: Rinse again with your primary analytical solvent (e.g., n-hexane) that has been confirmed to be free of phthalates.
-
Drying: Dry the glassware in an oven at a high temperature (e.g., >100°C). For ultimate purity, glassware can be baked in a muffle furnace at ~450°C for at least 4 hours (ensure glassware is rated for this temperature).
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Storage: Once cool, immediately cover the glassware openings with pre-cleaned aluminum foil or PTFE-lined caps.[1] Store in a clean, dedicated cabinet away from dust and plastic materials.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Determination of Di-(2-ethylhexyl)phthalate (DEHP) metabolites in human hair using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Leaching of Phthalates from Medical Supplies and Their Implications for Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ≫ How to Clean Laboratory Equipment: Essential Guide for Hygiene and Accuracy - Pobel [pobel.com]
- 11. massspec.unm.edu [massspec.unm.edu]
- 12. usalab.com [usalab.com]
Technical Support Center: DEHP Analysis using DEHP-d38 Internal Standard
Welcome to the technical support center for the analysis of Di(2-ethylhexyl) phthalate (DEHP) using its deuterated internal standard, DEHP-d38. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for improved limits of detection and overall data quality.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for DEHP quantification?
Using an isotopically labeled internal standard like this compound is the gold standard for accurate and precise quantification of DEHP, especially at trace levels.[1][2][3] Since this compound is chemically identical to DEHP, it co-elutes and experiences the same effects during sample preparation (extraction, cleanup) and analysis (ionization).[3] This effectively corrects for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrumental drift, leading to a more robust and reliable method with an improved limit of detection.[1][3]
Q2: I am seeing high background levels of DEHP in my blanks. What are the common sources of contamination?
DEHP is a ubiquitous environmental contaminant, and laboratory contamination is a frequent issue in phthalate analysis.[4][5] Common sources include:
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Solvents and Reagents: Ensure all solvents are of high purity (e.g., LC-MS grade) and test them for phthalate contamination.
-
Labware: Plastic containers, pipette tips, and vial caps can leach DEHP. Use glassware whenever possible and rinse it thoroughly with a suitable solvent. Avoid plastic materials, or if unavoidable, test them for leaching.
-
Instrumentation: Components of the chromatography system, such as tubing and seals, can be a source of contamination.[6] A trap column installed between the pump and autosampler can help mitigate this in LC systems.[6][7]
-
Laboratory Environment: Phthalates can be present in the laboratory air and dust.[5] Keep samples covered and minimize their exposure to the lab environment.
Q3: My calibration curve for DEHP is not linear. What could be the cause?
Issues with linearity can arise from several factors.[8] Consider the following:
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Contamination: High levels of DEHP contamination in your blank can affect the linearity of your calibration curve, especially at lower concentrations.
-
Detector Saturation: At high concentrations, the detector response may become non-linear. Ensure your calibration range is appropriate for the expected sample concentrations and the linear range of your detector.
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Matrix Effects: In complex matrices, co-eluting compounds can interfere with the ionization of DEHP, leading to a non-linear response.[9] The use of this compound should help compensate for this, but severe matrix effects may still be a problem.
-
Instrumental Issues: A dirty ion source in the mass spectrometer or a failing detector can also lead to non-linear responses.[8]
Q4: The peak shape for DEHP is poor (e.g., tailing, fronting, or split peaks). How can I improve it?
Poor peak shape can be caused by a variety of issues related to the chromatography.[10]
-
GC-MS:
-
LC-MS:
-
Mobile Phase: Ensure the mobile phase composition is optimal for the analyte and column. The pH of the mobile phase can also affect peak shape.
-
Column Overloading: Injecting too much sample can lead to peak fronting.
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Column Contamination: Buildup of matrix components on the column can degrade performance.
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High DEHP signal in blank samples | Laboratory contamination from plastics, solvents, or air.[5] | Use glassware instead of plastic; test all solvents and reagents for phthalates; prepare blanks alongside samples to monitor contamination. |
| Carryover from a previous high-concentration sample. | Run several blank injections after a high-concentration sample to ensure the system is clean. Optimize the autosampler wash procedure. | |
| Poor reproducibility of DEHP/DEHP-d38 ratio | Inconsistent sample preparation or extraction. | Ensure precise and consistent addition of the internal standard to all samples and standards. Homogenize samples thoroughly. |
| Variable matrix effects between samples.[9] | The use of this compound should minimize this, but if the problem persists, further sample cleanup may be necessary. | |
| Instrumental instability.[8] | Check for leaks in the GC or LC system. Ensure the mass spectrometer is properly tuned and calibrated. | |
| Low recovery of DEHP and this compound | Inefficient extraction from the sample matrix. | Optimize the extraction solvent, volume, and technique (e.g., sonication time, shaking speed). |
| Analyte loss during sample cleanup steps (e.g., SPE). | Ensure the SPE cartridge is appropriate for the analytes and that the elution solvent is strong enough to recover them completely. | |
| Signal suppression or enhancement | Co-eluting matrix components interfering with ionization in the MS source.[9] | Improve chromatographic separation to resolve DEHP from interfering compounds.[11] Consider using a more selective mass spectrometry technique like MS/MS (MRM).[7] |
| Dilute the sample to reduce the concentration of matrix components, if the DEHP concentration is high enough. | ||
| This compound signal is too low or absent | Incorrect spiking of the internal standard. | Double-check the concentration and volume of the this compound solution being added to the samples. |
| Degradation of the internal standard. | Verify the stability of the this compound stock and working solutions. Store them properly, protected from light and at the recommended temperature. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This is a general protocol and may require optimization for specific matrices.
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Sample Aliquoting: Take a precise volume or weight of the sample (e.g., 1 mL of plasma or 1 g of homogenized tissue).
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Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample, blank, and calibration standard.
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Protein Precipitation (for biological fluids): Add a protein precipitation agent like cold acetonitrile or methanol, vortex, and centrifuge to pellet the proteins.
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Extraction: Transfer the supernatant to a clean tube and add an immiscible organic solvent (e.g., n-hexane or a mixture of hexane and ethyl acetate).
-
Phase Separation: Vortex thoroughly and centrifuge to separate the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer (containing DEHP and this compound) to a new tube.
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Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
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Reconstitution: Reconstitute the residue in a small, known volume of mobile phase for LC-MS or a suitable solvent for GC-MS analysis.
GC-MS/MS Analysis
| Parameter | Typical Setting |
| GC System | Agilent 7890B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar[12] |
| Injection Mode | Splitless[12] |
| Injection Volume | 1 µL |
| Inlet Temperature | 290 °C[12] |
| Oven Program | Start at 100 °C (hold 1 min), ramp to 280 °C at 10 °C/min, then to 310 °C at 5 °C/min (hold 5 min)[12] |
| Carrier Gas | Helium at a constant flow of 1 mL/min[12] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | DEHP: m/z 391.3 -> 149.1, 167.1This compound: m/z 429.3 -> 153.1, 171.1 (example transitions, should be optimized) |
LC-MS/MS Analysis
| Parameter | Typical Setting |
| LC System | Agilent 1260 RRLC or equivalent[13] |
| Column | C18 (e.g., 100 x 2.1 mm, 2.7 µm)[7] |
| Mobile Phase A | Water with 5 mM ammonium acetate[4] |
| Mobile Phase B | Methanol[4] |
| Gradient | Start at 50% B, ramp to 98% B over 4 minutes, hold for 4 minutes, return to initial conditions[7] |
| Flow Rate | 0.25 mL/min[4] |
| Injection Volume | 1-10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | DEHP: m/z 391.4 -> 149.0[4]This compound: m/z 429.4 -> 153.0 (example transition, should be optimized) |
Data Presentation
Table 1: Example Limit of Detection (LOD) and Limit of Quantification (LOQ) for DEHP Analysis
| Method | Analyte | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| GC/MS | DEHP | 19.6 | 65.5 | [14] |
| GC-MS/MS | DEHP | - | 0.5 (ng/L) | [12] |
| LC-MS/MS | DEHP Metabolites | 0.11 - 0.28 | 0.24 - 0.58 | [15] |
| LC-MS/MS | DEHP | - | 0.1 (ng/mL) | [16] |
Note: These values are examples from the literature and will vary depending on the specific instrument, method, and matrix.
Visualizations
Caption: Experimental workflow for DEHP analysis using an internal standard.
Caption: Logical troubleshooting flow for common issues in DEHP analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Phthalates: The Main Issue in Quality Control in the Beverage Industry [mdpi.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Determination and Pharmacokinetics of Di-(2-ethylhexyl) Phthalate in Rats by Ultra Performance Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sciex.com [sciex.com]
- 7. s4science.at [s4science.at]
- 8. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 12. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. Assessment of Exposure to Di-(2-ethylhexyl) Phthalate (DEHP) Metabolites and Bisphenol A (BPA) and Its Importance for the Prevention of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New SPE-LC-MS/MS method for the simultaneous determination in urine of 22 metabolites of DEHP and alternative plasticizers from PVC medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving co-elution issues in phthalate analysis with DEHP-d38
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues in phthalate analysis, with a specific focus on challenges involving Di(2-ethylhexyl) phthalate (DEHP) and its deuterated internal standard, DEHP-d38.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing co-elution of DEHP and my internal standard, this compound?
A1: Co-elution of DEHP and this compound is a common challenge in phthalate analysis using Gas Chromatography (GC). This occurs because deuterated internal standards are chemically very similar to their native counterparts, leading to nearly identical chromatographic behavior. While complete baseline separation is often difficult to achieve, it is not always necessary for accurate quantification, especially when using a mass spectrometer (MS) detector.[1]
Q2: How can I confirm that my peaks are co-eluting?
A2: Co-elution can be identified by examining the peak shape and using your detector's capabilities. Look for asymmetrical peaks, such as those with a shoulder or tailing.[2][3] If you are using a mass spectrometer, you can assess peak purity by examining the mass spectra across the peak. If the spectra change from the beginning to the end of the peak, it indicates the presence of more than one compound.[2][3]
Q3: Is complete chromatographic separation of DEHP and this compound necessary for accurate quantification?
A3: Not necessarily. If you are using a GC-MS system, you can often resolve co-eluting compounds by selecting unique quantifier and qualifier ions for each analyte in the mass spectrometer.[1] As long as there are distinct m/z values for DEHP and this compound that do not interfere with each other, accurate quantification is possible even with chromatographic overlap.
Q4: What are the primary strategies to resolve co-elution issues between DEHP and this compound?
A4: The main approaches to address co-elution are:
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Mass Spectral Deconvolution: Utilizing unique ions for quantification in the MS.
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Chromatographic Optimization: Modifying your GC method to improve the physical separation of the compounds. This includes optimizing the temperature program and selecting an appropriate GC column.
Troubleshooting Guide: Resolving DEHP and this compound Co-elution
This guide provides a systematic approach to troubleshooting and resolving co-elution issues between DEHP and its deuterated internal standard.
Step 1: Mass Spectral Analysis and Deconvolution
Before making significant changes to your chromatography, first assess if the co-elution can be resolved using your mass spectrometer.
Methodology:
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Acquire Full Scan Data: Analyze a standard containing both DEHP and this compound in full scan mode to obtain their mass spectra.
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Identify Unique Ions: Compare the mass spectra of DEHP and this compound to identify unique fragment ions for each compound. The deuterated standard will have ions with a higher mass-to-charge ratio (m/z) compared to the native compound.
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Select Quantifier and Qualifier Ions: Choose a unique and abundant ion for quantification (quantifier) and one or two additional unique ions for confirmation (qualifiers) for both DEHP and this compound.
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Develop a SIM or MRM Method: Create a Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) method using the selected ions to ensure specificity and sensitivity.
Recommended Ions:
The following table provides recommended quantifier and qualifier ions for DEHP and DEHP-d4 (a commonly used deuterated form of DEHP).
| Compound | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| DEHP | 149 | 167, 279 |
| DEHP-d4 | 153 | 171, 283 |
Source: Adapted from OIV-MA-AS323-10[4]
Step 2: Optimizing Chromatographic Conditions
If mass spectral deconvolution is insufficient or if you desire better chromatographic separation, optimizing your GC method is the next step.
Troubleshooting Workflow for Chromatographic Optimization:
Caption: Workflow for optimizing GC parameters to resolve co-elution.
2.1. GC Temperature Program Optimization:
Adjusting the oven temperature program can significantly impact the separation of closely eluting compounds.
-
Initial Temperature: A lower initial oven temperature can improve the resolution of early-eluting compounds.
-
Ramp Rate: A slower temperature ramp rate provides more time for the analytes to interact with the stationary phase, which can enhance separation.
-
Final Temperature and Hold Time: Ensure the final temperature is high enough to elute all compounds of interest and that the hold time is sufficient for their complete elution.
Example Temperature Programs for Phthalate Analysis:
| Parameter | Method 1 (General Purpose) | Method 2 (Improved Resolution) |
| Initial Temperature | 50°C, hold for 1 min | 60°C, hold for 2 min |
| Ramp 1 | 30°C/min to 280°C | 15°C/min to 250°C |
| Ramp 2 | 15°C/min to 310°C | 10°C/min to 300°C, hold for 5 min |
| Injector Temp | 290°C | 280°C |
| Carrier Gas | Helium at 1 mL/min (constant flow) | Hydrogen at 1.2 mL/min (constant flow) |
| Column Type | DB-5MS (or equivalent 5% phenyl-methylpolysiloxane) | Rtx-440 or Rxi-XLB (for enhanced selectivity) |
Note: These are example programs and may require further optimization for your specific instrument and application.
2.2. GC Column Selection:
The choice of GC column, specifically the stationary phase, is a critical factor in achieving chromatographic separation.[5][6][7][8][9] If you are experiencing persistent co-elution, changing to a column with a different stationary phase can alter the selectivity of the separation.
Logical Flow for GC Column Selection:
Caption: Decision process for selecting an alternative GC column.
Recommended Column Phases for Phthalate Analysis:
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Standard Phase (Low Polarity): 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, Rxi-5ms). These are good general-purpose columns but may not resolve all phthalate isomers or deuterated standards.[10]
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Intermediate Polarity Phases: For improved selectivity, consider columns like Rtx-440 or Rxi-XLB, which have shown excellent resolution for complex phthalate mixtures.[10]
Experimental Protocols
Protocol 1: GC-MS Analysis of Phthalates in a Liquid Matrix (e.g., Wine)
This protocol is adapted from the OIV-MA-AS323-10 method and provides a general procedure for the analysis of phthalates, including DEHP, using a deuterated internal standard.[4]
1. Sample Preparation (Liquid-Liquid Extraction):
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To 10 mL of the liquid sample in a separatory funnel, add the deuterated internal standard solution (e.g., DEHP-d4).
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Add 5 mL of isohexane and shake vigorously for 2 minutes.
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Allow the phases to separate and collect the upper organic layer.
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Repeat the extraction with a fresh 5 mL of isohexane.
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Combine the organic extracts and concentrate to approximately 1 mL under a gentle stream of nitrogen.
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Transfer the concentrated extract to a GC vial for analysis.
2. GC-MS Instrumental Parameters:
-
GC System: Agilent 8890 GC (or equivalent)
-
MS System: Agilent 5977A GC/MSD (or equivalent)[11]
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Column: DB-5MS, 30 m x 0.25 mm ID x 0.25 µm film thickness (or equivalent)[12]
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Injector: Splitless mode, 280°C
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Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp: 10°C/min to 300°C, hold for 10 minutes
-
-
MSD Transfer Line: 300°C
-
Ion Source: 250°C (Electron Ionization at 70 eV)
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Acquisition Mode: Selected Ion Monitoring (SIM) using the ions listed in the table above.
3. Quality Control:
-
Blanks: Analyze a solvent blank with each batch to check for contamination. Phthalates are common laboratory contaminants, so meticulous cleaning of glassware is essential.[4]
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Calibration: Prepare a multi-point calibration curve using standards containing all target phthalates and the deuterated internal standard.
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Check Standards: Analyze a continuing calibration verification (CCV) standard periodically throughout the analytical run to monitor instrument performance.
References
- 1. Co-eluting peaks in GC/MS - Chromatography Forum [chromforum.org]
- 2. youtube.com [youtube.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. oiv.int [oiv.int]
- 5. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 6. fishersci.ca [fishersci.ca]
- 7. trajanscimed.com [trajanscimed.com]
- 8. neutronco.com [neutronco.com]
- 9. restek.com [restek.com]
- 10. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 11. agilent.com [agilent.com]
- 12. Identification and quantification of 14 phthalates and 5 non-phthalate plasticizers in PVC medical devices by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
best practices for preparing calibration curves with DEHP-d38
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for preparing calibration curves with the internal standard Di(2-ethylhexyl) phthalate-d38 (DEHP-d38).
Experimental Protocol: Preparation of Calibration Curve with this compound
This protocol outlines the detailed methodology for creating a calibration curve for the quantification of Di(2-ethylhexyl) phthalate (DEHP) using this compound as an internal standard, primarily for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Materials and Reagents:
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DEHP Standard: Analytical grade, of known purity.
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This compound Internal Standard (IS): Of known isotopic and chemical purity.
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Solvent: High-purity, pesticide-residue grade or equivalent (e.g., hexane, acetone, methanol, dichloromethane). The choice of solvent will depend on the analytical method and sample matrix.[1][2] All glassware should be rinsed with the chosen solvent to avoid contamination.[2][3]
-
Volumetric flasks and pipettes: Calibrated Class A glassware.
2. Preparation of Stock Solutions:
-
DEHP Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of pure DEHP and dissolve it in the chosen solvent in a volumetric flask.
-
This compound Internal Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh a known amount of pure this compound and dissolve it in the chosen solvent in a volumetric flask.[2]
Storage of Stock Solutions: Store stock solutions in a refrigerator at 4°C for up to two years or at -20°C for up to three years for the pure form.[4] In solvent, storage at -80°C for six months or -20°C for one month is recommended.[4]
3. Preparation of Calibration Standards:
-
Prepare a series of at least five calibration standards by diluting the DEHP stock solution to cover the expected concentration range of the samples.
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To each calibration standard, add a constant and known concentration of the this compound internal standard from the IS stock solution. A common concentration for the internal standard in the final solution is 1.00 ppm.
-
The final concentration of this compound should be consistent across all calibration standards and samples.
Table 1: Example Preparation of Calibration Standards
| Calibration Standard Level | Volume of DEHP Stock (1000 µg/mL) | Volume of this compound Stock (500 µg/mL) | Final Volume with Solvent | Final DEHP Concentration (µg/mL) | Final this compound Concentration (µg/mL) |
| 1 | 25 µL | 20 µL | 10 mL | 2.5 | 1.0 |
| 2 | 50 µL | 20 µL | 10 mL | 5.0 | 1.0 |
| 3 | 100 µL | 20 µL | 10 mL | 10.0 | 1.0 |
| 4 | 250 µL | 20 µL | 10 mL | 25.0 | 1.0 |
| 5 | 500 µL | 20 µL | 10 mL | 50.0 | 1.0 |
4. Instrumental Analysis (GC-MS/LC-MS):
-
Analyze the calibration standards using a validated GC-MS or LC-MS method.
-
Acquire data in a way that allows for the integration of the chromatographic peaks for both DEHP and this compound. For GC-MS, Selected Ion Monitoring (SIM) mode is often used for enhanced sensitivity and selectivity.
5. Data Processing and Calibration Curve Construction:
-
For each calibration standard, calculate the response ratio:
-
Response Ratio = (Peak Area of DEHP) / (Peak Area of this compound)
-
-
Plot the Response Ratio (y-axis) against the corresponding concentration of DEHP (x-axis).
-
Perform a linear regression analysis on the plotted data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and analysis of calibration curves using this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Linearity (Low R² value) | 1. Contamination: Phthalates are common laboratory contaminants.[2] 2. Incorrect Standard Preparation: Errors in dilution or pipetting. 3. Instrumental Issues: Non-optimized GC/LC-MS parameters, detector saturation at high concentrations. 4. Inappropriate Concentration Range: The selected range may be outside the linear dynamic range of the instrument for DEHP. | 1. Analyze a solvent blank to check for contamination. Use phthalate-free labware and high-purity solvents.[2] 2. Carefully re-prepare the calibration standards, ensuring accurate use of calibrated volumetric equipment. 3. Optimize instrument parameters such as injection volume, split ratio (GC), and detector settings. Dilute higher concentration standards if detector saturation is suspected. 4. Adjust the concentration range of the calibration standards to be within the expected linear range of the instrument. |
| Inconsistent this compound Response | 1. Inaccurate Spiking: Inconsistent addition of the internal standard to each standard/sample. 2. This compound Degradation: Improper storage or use of expired solutions. 3. Matrix Effects: Components in the sample matrix may suppress or enhance the ionization of this compound.[5][6][7] | 1. Use a calibrated pipette and ensure consistent pipetting technique when adding the internal standard. Prepare a fresh dilution of the internal standard spiking solution. 2. Verify the storage conditions and expiration date of the this compound stock solution. Prepare a fresh stock solution if necessary.[4] 3. Evaluate matrix effects by comparing the this compound response in a solvent standard versus a matrix-matched standard. If significant matrix effects are observed, consider using a matrix-matched calibration curve or further sample cleanup. |
| High Background Signal for DEHP | 1. System Contamination: Contamination of the GC/LC system (e.g., injector, column, tubing) with DEHP. 2. Solvent Contamination: The solvent used for dilutions may be contaminated with DEHP. | 1. Perform system bake-out (GC) or flushing with a strong solvent (LC) to clean the system. Inject solvent blanks to confirm cleanliness. 2. Test a new bottle or lot of solvent. Dedicate a bottle of solvent specifically for phthalate analysis.[2] |
| Isotopic Contribution/Crosstalk | 1. In-source Fragmentation: The native DEHP may have a fragment ion at the same m/z as a monitored ion for this compound, or vice versa. 2. Isotopic Impurity: The this compound standard may contain a small amount of unlabeled DEHP. | 1. Analyze a high concentration standard of native DEHP and check for any signal in the this compound channel. Select quantifier and qualifier ions for both analytes that are unique and free from interference. 2. Check the certificate of analysis for the isotopic purity of the this compound standard. If significant, correct for the contribution of unlabeled DEHP in the internal standard solution. |
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for DEHP analysis?
A1: this compound is an isotopically labeled version of DEHP. It is an ideal internal standard because it has very similar chemical and physical properties to the native DEHP, meaning it will behave similarly during sample preparation (extraction, cleanup) and analysis (chromatography, ionization). This similarity allows it to effectively compensate for variations in sample volume, injection volume, and matrix effects, leading to more accurate and precise quantification of DEHP.
Q2: What is the optimal concentration of this compound to use in my calibration standards and samples?
A2: The optimal concentration of this compound should be high enough to produce a stable and reproducible signal from the detector, but not so high that it causes detector saturation or significant isotopic contribution to the native DEHP signal. A common approach is to use a concentration that is in the mid-range of your calibration curve. For example, if your calibration curve for DEHP ranges from 1 to 100 µg/mL, a this compound concentration of 10-20 µg/mL might be appropriate. However, the ideal concentration should be determined empirically during method development.
Q3: Can I use a single-point calibration with this compound?
A3: While technically possible if the response is known to be linear over the desired range, a multi-point calibration curve is strongly recommended for accurate quantification. A multi-point curve will confirm the linearity of the response over the concentration range of interest and provide a more robust calibration model.
Q4: How can I minimize DEHP contamination in my lab?
A4: DEHP is a ubiquitous environmental contaminant, often found in plastics. To minimize contamination:
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Avoid using plastic labware (e.g., pipette tips, vials, tubing) whenever possible. If unavoidable, ensure they are certified as phthalate-free.
-
Use high-purity solvents and test each new bottle for background levels of phthalates.[2]
-
Thoroughly clean all glassware with solvent before use.[2][3]
-
Wear nitrile gloves, as vinyl gloves can be a source of phthalate contamination.
-
Regularly run solvent blanks to monitor for system contamination.
Q5: What should I do if I observe significant matrix effects?
A5: Matrix effects occur when other components in your sample interfere with the analysis of your target analyte.[5][6][7] If you suspect matrix effects are impacting your this compound signal and therefore the accuracy of your results, you can:
-
Improve sample cleanup: Implement additional extraction or purification steps to remove interfering matrix components.
-
Use matrix-matched calibration standards: Prepare your calibration standards in a blank matrix that is similar to your samples. This helps to ensure that the calibration standards experience the same matrix effects as the unknown samples.
-
Dilute the sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their effect.
Visualizations
Caption: Workflow for preparing a DEHP calibration curve with this compound.
References
- 1. agilent.com [agilent.com]
- 2. oiv.int [oiv.int]
- 3. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) | OIV [oiv.int]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Assessment of Exposure to Di-(2-ethylhexyl) Phthalate (DEHP) Metabolites and Bisphenol A (BPA) and Its Importance for the Prevention of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination and Pharmacokinetics of Di-(2-ethylhexyl) Phthalate in Rats by Ultra Performance Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Analysis of DEHP-d38 by ESI-MS
Welcome to the technical support center for the analysis of Di(2-ethylhexyl) phthalate-d38 (DEHP-d38) by Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize ion suppression and achieve accurate and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis in ESI-MS?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of the analyte of interest, in this case, this compound, in the ESI source. This occurs when co-eluting compounds from the sample matrix compete for ionization, leading to a decreased signal intensity for the analyte.[1][2] This can negatively impact the sensitivity, accuracy, and precision of your quantitative analysis. DEHP is a common environmental contaminant, and its analysis is often performed in complex matrices like plasma, food, and water, which are prone to causing ion suppression.
Q2: What are the common causes of ion suppression for this compound?
A2: Common causes of ion suppression for this compound include:
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Co-eluting matrix components: Lipids, proteins, and other endogenous materials in biological samples can interfere with the ionization of this compound.[3]
-
High concentrations of salts or buffers: Non-volatile salts in the mobile phase or sample can form adducts with the analyte and reduce its ionization.[4]
-
Plasticizers and other contaminants: Contamination from lab consumables (e.g., plastic tubes, pipette tips) can introduce interfering compounds.[5] Phthalates, including DEHP itself, are ubiquitous environmental contaminants, which can lead to background interference.
-
Competition for charge: At high analyte concentrations or in the presence of other easily ionizable compounds, there can be competition for the available charge in the ESI droplets, leading to suppression.
Q3: How can I assess the extent of ion suppression in my this compound analysis?
A3: A common method to assess ion suppression is the post-extraction spike method.[6] This involves comparing the signal response of this compound spiked into a pre-extracted blank matrix sample with the response of this compound in a clean solvent at the same concentration. The percentage of matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound by ESI-MS.
Problem 1: Low or No Signal for this compound
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Significant Ion Suppression | 1. Improve Sample Preparation: Employ more rigorous cleanup methods like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. See the Experimental Protocols section for detailed procedures. 2. Optimize Chromatography: Adjust the chromatographic conditions to better separate this compound from co-eluting interferences. This may involve changing the column, mobile phase composition, or gradient profile. 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening ion suppression. However, this may compromise the limit of detection. |
| Poor Recovery of this compound during Sample Preparation | 1. Verify Extraction Efficiency: Perform recovery experiments by spiking a known amount of this compound into a blank matrix before and after the extraction process. 2. Optimize Extraction Protocol: If recovery is low, adjust the pH of the sample, change the extraction solvent (for LLE), or select a different sorbent and elution solvent (for SPE). 3. Check for Analyte Degradation: Ensure that the sample processing conditions (e.g., temperature, pH) are not causing degradation of this compound. |
| Instrumental Issues | 1. Clean the MS Source: Contamination of the ESI source can lead to poor ionization and signal loss. Regularly clean the ion source components as per the manufacturer's recommendations. 2. Check for Leaks: Ensure all connections in the LC-MS system are secure and free of leaks. 3. Verify MS Parameters: Confirm that the mass spectrometer is tuned and calibrated correctly and that the acquisition parameters for this compound (e.g., precursor and product ions, collision energy) are optimized. |
Problem 2: High Variability in this compound Signal
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inconsistent Matrix Effects | 1. Use a Stable Isotope-Labeled Internal Standard: The use of a deuterated internal standard like this compound is intended to compensate for matrix effects. Ensure that the internal standard is added to all samples, standards, and quality controls at the beginning of the sample preparation process. 2. Ensure Co-elution of Analyte and Internal Standard: For the internal standard to effectively compensate for matrix effects, it must co-elute with the analyte.[7] Minor chromatographic shifts between the analyte and its deuterated analog can sometimes occur.[8] Adjust chromatographic conditions to ensure complete co-elution. |
| Inconsistent Sample Preparation | 1. Standardize Procedures: Ensure that all samples are processed in a consistent manner. Use automated or semi-automated sample preparation systems if available to improve reproducibility. 2. Monitor Recovery: Include quality control samples with known concentrations of this compound in each batch to monitor the consistency of the sample preparation process. |
| Carryover | 1. Optimize Wash Steps: Incorporate thorough wash steps in your LC gradient and autosampler wash method to prevent carryover from one injection to the next. 2. Inject Blanks: Run blank injections between samples, especially after high-concentration samples, to assess and mitigate carryover. |
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation method can significantly impact the degree of ion suppression. The following table summarizes a comparison of different techniques for the analysis of DEHP in biological matrices.
| Sample Preparation Method | Matrix | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) with Methanol | Rat Plasma | 87.4 - 104.8 | 88.5 - 99.8[3] | Simple, fast, and inexpensive. | Limited removal of matrix components, leading to higher potential for ion suppression.[4] |
| Solid Phase Extraction (SPE) with C18 | Water | >90 (estimated) | Minimal (with proper optimization) | Provides cleaner extracts and can concentrate the analyte. | More time-consuming and requires method development. |
| Liquid-Liquid Extraction (LLE) with Hexane | Intravenous Solution | ~92.2[9] | Variable, dependent on matrix complexity | Can provide very clean extracts. | Can be labor-intensive and may use large volumes of organic solvents. |
Note: The data presented is a compilation from different studies and should be used as a general guide. The actual performance of each method will depend on the specific matrix and experimental conditions.
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for this compound from Biological Fluids (e.g., Plasma, Urine)
This protocol is a general guideline and may require optimization for your specific application. A C18 reversed-phase SPE cartridge is commonly used for phthalate extraction.[10]
-
Cartridge Conditioning:
-
Wash the C18 cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Pre-treat the sample by diluting it 1:1 with deionized water.
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 2 x 1.5 mL of a suitable organic solvent, such as acetonitrile or ethyl acetate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Aqueous Samples (e.g., Water)
This is a general protocol for extracting DEHP from a water sample.
-
Sample Preparation:
-
To a 100 mL water sample in a separatory funnel, add the this compound internal standard.
-
Adjust the sample pH to neutral if necessary.
-
-
Extraction:
-
Add 30 mL of a non-polar organic solvent such as n-hexane or dichloromethane to the separatory funnel.
-
Shake vigorously for 2-3 minutes, periodically venting the funnel.
-
Allow the layers to separate.
-
-
Collection:
-
Drain the organic layer (bottom layer for dichloromethane, top layer for hexane) into a collection flask.
-
Repeat the extraction step two more times with fresh portions of the organic solvent.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Evaporate the solvent to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
-
Reconstitution:
-
Transfer the concentrated extract to an autosampler vial and evaporate to dryness.
-
Reconstitute in a small, known volume of mobile phase for LC-MS analysis.
-
Mandatory Visualization
Workflow for Minimizing Ion Suppression
The following diagram illustrates a general workflow for identifying and mitigating ion suppression in ESI-MS analysis of this compound.
Caption: A general workflow for troubleshooting and minimizing ion suppression for this compound analysis.
Decision Tree for Troubleshooting Low this compound Recovery
This decision tree provides a logical path for troubleshooting low recovery of the this compound internal standard.
Caption: A decision tree to guide troubleshooting efforts for low this compound internal standard recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Resolving isobaric interferences in direct infusion tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination and Pharmacokinetics of Di-(2-ethylhexyl) Phthalate in Rats by Ultra Performance Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 9. Building a Training Architecture for Self-Improving AI Agents | by Fareed Khan | Nov, 2025 | Level Up Coding [levelup.gitconnected.com]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Comparison: DEHP-d38 vs. 13C-Labeled DEHP as Internal Standards
In the precise world of analytical chemistry, the choice of an internal standard is paramount to achieving accurate and reliable quantification, especially in complex matrices. For the analysis of Di(2-ethylhexyl) phthalate (DEHP), a ubiquitous environmental contaminant, researchers often turn to isotopically labeled standards. This guide provides a comprehensive comparison of two commonly used internal standards: deuterium-labeled DEHP (DEHP-d38) and carbon-13-labeled DEHP (13C-DEHP), empowering researchers, scientists, and drug development professionals to make an informed decision for their analytical needs.
The Verdict in Brief: Why 13C-Labeled DEHP Holds the Edge
While both this compound and 13C-labeled DEHP serve to correct for variations during sample preparation and analysis, a growing body of evidence and fundamental physicochemical principles suggest that 13C-labeled DEHP is the superior choice for most applications, particularly those involving chromatographic separation coupled with mass spectrometry (LC-MS) . The key advantages of 13C-labeled internal standards lie in their closer chemical and physical identity to the unlabeled analyte, which minimizes isotopic effects and ensures more accurate quantification.
Performance Deep Dive: A Tabular Comparison
The following table summarizes the key performance parameters based on established principles of isotope dilution mass spectrometry and data from studies utilizing these types of internal standards.
| Performance Parameter | This compound (Deuterated) | 13C-Labeled DEHP | Rationale & Supporting Evidence |
| Chromatographic Co-elution | Potential for slight retention time shifts relative to native DEHP. | Co-elutes perfectly with native DEHP. | The larger mass difference between deuterium and hydrogen can lead to altered physicochemical properties, affecting chromatographic behavior. In contrast, the mass difference between 13C and 12C is smaller, resulting in virtually identical chromatographic retention. |
| Isotopic Effects in Mass Spectrometry | May exhibit different fragmentation patterns and ionization efficiency compared to native DEHP. | Fragmentation and ionization are virtually identical to native DEHP. | The weaker C-D bond compared to the C-H bond can sometimes lead to different fragmentation pathways in the mass spectrometer's collision cell. 13C labeling does not significantly alter bond energies, leading to more consistent fragmentation. |
| Accuracy & Precision | Generally good, but can be compromised by chromatographic shifts and isotopic effects, especially in complex matrices. | Excellent accuracy and precision due to better correction for matrix effects and instrumental variability. | Because 13C-DEHP behaves almost identically to the analyte from extraction to detection, it provides a more reliable correction for any analyte loss or signal suppression/enhancement. |
| Stability of Isotopic Label | Deuterium atoms can be susceptible to back-exchange, particularly at labile positions, although this is less of a concern for this compound where the deuterium is on the alkyl chains. | The 13C label is extremely stable and not prone to exchange. | The carbon-carbon bonds where 13C is incorporated are highly stable throughout typical analytical procedures. |
| Commercial Availability & Cost | Generally more widely available and often less expensive. | Availability has been increasing, but can sometimes be more costly. | The synthesis of deuterated compounds is often less complex than that of 13C-labeled compounds. |
Experimental Evidence: A Closer Look at Methodologies
Experimental Protocol: Quantification of DEHP Metabolites using 13C-Labeled Internal Standards
This protocol is adapted from a validated method for the analysis of DEHP metabolites in human urine by UHPLC-QTOF MS.
1. Sample Preparation:
-
To 0.5 mL of urine, add 40 µL of a 100 ng/mL solution of 13C-labeled DEHP metabolite internal standards (e.g., 13C4-MEHP, 13C4-MEHHP, 13C4-MEOHP).
-
Add β-glucuronidase to deconjugate the metabolites.
-
Incubate the mixture.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to clean up and concentrate the sample.
-
Elute the analytes with acetonitrile and methanol.
-
Dry the eluate under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography: Utilize a C18 column with a gradient elution program using mobile phases such as water with ammonium acetate and methanol.
-
Mass Spectrometry: Employ a triple quadrupole or QTOF mass spectrometer operating in negative electrospray ionization (ESI) mode. Monitor specific precursor-to-product ion transitions for both the native DEHP metabolites and their 13C-labeled internal standards.
3. Validation Data for 13C-Labeled DEHP Metabolite Analysis:
| Parameter | Result |
| Linearity (r) | > 0.995 |
| Limit of Detection (LOD) | 0.11 - 0.28 ng/mL |
| Limit of Quantification (LOQ) | 0.24 - 0.58 ng/mL |
| Recovery | 79 - 102% |
| Precision (RSD) | 3.69% - 8.21% |
Data adapted from a study on DEHP metabolite analysis using 13C-labeled internal standards.
Typical Experimental Protocol: Quantification of DEHP using a Deuterated Internal Standard (e.g., DEHP-d4)
This protocol is based on a general method for the analysis of phthalates in liquid samples by GC-MS.
1. Sample Preparation:
-
To a known volume of the sample (e.g., 100 mL of wine), add a known amount of the deuterated internal standard solution (e.g., DEHP-d4).
-
Perform liquid-liquid extraction with a suitable organic solvent like hexane.
-
Concentrate the extract using a rotary evaporator.
-
Dry the final extract under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of solvent for GC-MS analysis.
2. GC-MS Analysis:
-
Gas Chromatography: Use a capillary column suitable for semi-volatile organic compounds. Employ a temperature-programmed oven to achieve separation.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and monitor specific ions for both native DEHP and the deuterated internal standard.
3. Expected Performance:
While specific validation data for this compound is not detailed here, methods using deuterated phthalate standards generally report good linearity and recovery (typically >80%). However, as noted, the potential for chromatographic separation from the native analyte can introduce a bias that is less likely to occur with a 13C-labeled standard.
Visualizing the Workflow and Rationale
To better illustrate the underlying principles and workflows, the following diagrams are provided.
Caption: Ideal internal standard workflow with 13C-DEHP.
Caption: Potential pitfalls of using deuterated internal standards.
Conclusion and Recommendation
For researchers demanding the highest level of accuracy and precision in DEHP quantification, 13C-labeled DEHP is the recommended internal standard . Its ability to perfectly co-elute with the native analyte and exhibit identical behavior during ionization and fragmentation makes it the gold standard for correcting matrix effects and other sources of analytical variability. While this compound can be a cost-effective alternative and provide acceptable results for many applications, its potential for chromatographic shifts and isotopic effects necessitates careful validation to ensure data quality. Ultimately, the choice of internal standard should be guided by the specific requirements of the analytical method and the desired level of data confidence.
Inter-laboratory Comparison Studies for DEHP Analysis Utilizing Isotopically Labeled Internal Standards
A guide for researchers on the performance and methodology of Di(2-ethylhexyl) phthalate (DEHP) analysis in collaborative studies, with a focus on the use of isotopically labeled internal standards like DEHP-d38.
The accurate quantification of Di(2-ethylhexyl) phthalate (DEHP), a widespread environmental and biological contaminant, is crucial for assessing human exposure and environmental impact. Inter-laboratory comparison (ILC) studies, also known as proficiency tests (PT), are essential for ensuring the reliability and comparability of analytical data across different laboratories. A key component of robust DEHP analysis is the use of an isotopically labeled internal standard, such as this compound or similar variants like DEHP-d4, to correct for matrix effects and variations in sample preparation and instrument response. This guide provides an overview of the performance of laboratories in such studies, details common experimental protocols, and visualizes the typical workflow.
Data from an Inter-laboratory Comparison Study
An inter-laboratory comparison study was conducted to assess the accuracy of DEHP concentration measurements in various sample matrices. The following table summarizes the results for DEHP analysis in a certified fish muscle reference material (CARP-2) from three independent laboratories, demonstrating good agreement in their findings.
| Laboratory | Sample Matrix | Mean DEHP Concentration (ng/g wet wt) | Standard Deviation (ng/g wet wt) |
| Lab A | Fish Muscle (CARP-2) | 1,550 | 148 |
| Lab B | Fish Muscle (CARP-2) | 1,410 | 193 |
| Lab C | Fish Muscle (CARP-2) | 1,380 | 187 |
Data sourced from an interlaboratory comparison study on dialkyl phthalate esters in environmental and biological samples[1].
Experimental Protocol for DEHP Analysis
The following is a generalized experimental protocol for the analysis of DEHP in biological and environmental samples, based on methods employed in proficiency testing programs.[2] This protocol typically involves sample preparation, extraction, and analysis by chromatography coupled with mass spectrometry.
1. Sample Preparation:
-
Internal Standard Spiking: Prior to extraction, a known amount of an isotopically labeled internal standard (e.g., this compound, DEHP-d4, or 13C-DEHP) is added to each sample, calibrator, and quality control sample.[2][3] This is a critical step to ensure accurate quantification by correcting for any loss of analyte during sample processing.
-
For Biological Samples (e.g., Urine): Samples often require an enzymatic deconjugation step to convert DEHP metabolites back to their free form. This is typically achieved by adding a β-glucuronidase enzyme and incubating the sample at 37°C for a couple of hours.[2]
-
For Environmental Samples (e.g., Sediment, Tissue): Samples may require homogenization and extraction with an appropriate organic solvent.
2. Extraction and Clean-up:
-
Solid-Phase Extraction (SPE): This is a common technique used to isolate and concentrate DEHP and its metabolites from the sample matrix while removing interfering substances.[2] The sample is loaded onto an SPE cartridge, washed, and the analytes are then eluted with a small volume of solvent.
-
Liquid-Liquid Extraction (LLE): An alternative to SPE, LLE can also be used to separate DEHP from the sample matrix.
3. Instrumental Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS): These are the most common analytical techniques for the quantification of DEHP.[2][4]
-
Chromatographic Separation: The extracted sample is injected into the chromatograph, where DEHP is separated from other components based on its chemical properties.
-
Mass Spectrometric Detection: The mass spectrometer is used to detect and quantify DEHP and the internal standard. The instrument is typically operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
-
Calibration: A calibration curve is generated using standards containing known concentrations of DEHP and a constant concentration of the internal standard. The concentration of DEHP in the samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Inter-laboratory Comparison Workflow
The following diagram illustrates the typical workflow of an inter-laboratory comparison study for DEHP analysis.
References
- 1. An interlaboratory comparison study for the determination of dialkyl phthalate esters in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proficiency and Interlaboratory Variability in the Determination of Phthalate and DINCH Biomarkers in Human Urine: Results from the HBM4EU Project - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Exposure to Di-(2-ethylhexyl) Phthalate (DEHP) Metabolites and Bisphenol A (BPA) and Its Importance for the Prevention of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. matestlabs.com [matestlabs.com]
Performance of DEHP-d38 as an Internal Standard in Diverse Sample Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals seeking accurate and reliable quantification of Di(2-ethylhexyl) phthalate (DEHP), the selection of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of the performance of DEHP-d38 against other common internal standards across various sample matrices, supported by experimental data and detailed methodologies.
DEHP, a widely used plasticizer, is a common environmental and biological contaminant. Its accurate quantification is crucial for toxicological studies, environmental monitoring, and quality control in various industries. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted practice to compensate for variations in sample preparation and instrumental analysis, thereby improving the accuracy and precision of the results. This guide delves into the performance characteristics of this compound in different sample matrices, offering a valuable resource for analytical chemists and researchers.
Comparative Performance Data
The following tables summarize the performance of this compound and other internal standards in various sample matrices based on published analytical methods.
Table 1: Performance in Food and Beverage Matrices
| Internal Standard | Matrix | Analytical Method | Recovery (%) | Linearity (R²) | Key Findings & Citations |
| DEHP-d4 | Coffee Brew | GC-MS | 83 ± 5 | Not Reported | Effective for quantifying PAEs in coffee brew without extensive cleanup. |
| DEHP-d4 | Vegetable Oils | GC-MS | 84 - 104 | Not Reported | Specified as the internal standard in ISO/DTS 16465 for the determination of phthalates in vegetable oils. |
| Benzyl Benzoate (BB) | Beverages | GC-MS | Not Reported | >0.999 | Used as an internal standard for the fast analysis of seven phthalate esters in beverages. |
| Deuterated Phthalates | Food | LC-MS/MS | Not Reported | Not Reported | The Taiwan FDA Method of Test for Phthalate Plasticizers in Foods utilizes deuterated internal standards, including DEHP-d4. |
Table 2: Performance in Environmental Matrices
| Internal Standard | Matrix | Analytical Method | Recovery (%) | Linearity (R²) | Key Findings & Citations |
| DEHP-d4 | Indoor Air | GC-MS | 73.3 - 107.3 | 0.9891 - 0.9992 | Suitable for the determination of phthalates in indoor air with good linearity and recovery. |
| Deuterated Phthalates | Wine | GC-MS | Not Reported | Not Reported | The OIV method for determination of phthalates in wine specifies the use of deuterated internal standards, including DEHP-d4. |
| Various | Soil & Sediment | Pressurized Solvent Extraction, SPE, GC-MS | Not Reported | Not Reported | The USGS provides a method for the determination of wastewater compounds in sediment and soil, which includes the use of internal standards. |
Table 3: Performance in Biological Matrices
| Internal Standard | Matrix | Analytical Method | Recovery (%) | Accuracy (%) | Precision (%RSD) | Key Findings & Citations |
| ¹³C-labeled DEHP metabolites | Human Urine | LC-MS/MS | Not Reported | Not Reported | Not Reported | Utilized for the biomonitoring of DEHP metabolites. |
| Butyl Benzyl Phthalate (BBP) | Rat Plasma & Feces | UPLC-MS/MS | 87.4 - 104.8 | 85 - 115 | < 15 | Demonstrated to be a suitable internal standard for pharmacokinetic studies of DEHP. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of key experimental protocols cited in this guide.
Analysis of Phthalates in Coffee Brew by GC-MS
This method involves a simple liquid-liquid extraction without the need for extensive purification, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) in single ion monitoring (SIM) mode. DEHP-d4 is employed as an internal standard to ensure accurate quantification. The extraction yields are consistently high, often approaching 100%.
Determination of Phthalates in Indoor Air by GC-MS
Solid-phase adsorption followed by solvent extraction is used for sample collection. The analysis is performed by GC-MS, with DEHP-d4 serving as the internal standard. This method demonstrates good linearity and recovery for the target phthalates.
Quantification of DEHP in Rat Plasma and Feces by UPLC-MS/MS
A reliable and validated Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS) method was developed for the pharmacokinetic study of DEHP. Butyl Benzyl Phthalate (BBP) was utilized as the internal standard. The method involves protein precipitation for sample preparation and demonstrates acceptable accuracy, precision, and recovery.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of DEHP in a biological sample using a deuterated internal standard.
Signaling Pathway and Logical Relationships
The use of a stable isotope-labeled internal standard like this compound is based on the principle of isotope dilution mass spectrometry. The following diagram illustrates the logical relationship in this analytical approach.
A Comparative Guide to LC-MS/MS and GC-MS Methods for the Quantification of DEHP with DEHP-d38 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Di(2-ethylhexyl) phthalate (DEHP). The use of the stable isotope-labeled internal standard, DEHP-d38, is incorporated to ensure high accuracy and precision in both methodologies. This document outlines detailed experimental protocols, presents a quantitative comparison of the methods' performance, and visualizes the analytical workflow and a relevant biological pathway affected by DEHP.
Quantitative Performance Comparison
The following tables summarize the key performance characteristics of LC-MS/MS and GC-MS for the analysis of DEHP, providing a basis for method selection based on specific analytical requirements.
Table 1: Comparison of Method Performance Characteristics
| Performance Metric | LC-MS/MS | GC-MS | Source(s) |
| Limit of Quantification (LOQ) | 0.01 - 5 ng/mL | 54.1 - 76.3 ng/g | [1][2] |
| **Linearity (R²) ** | > 0.99 | > 0.999 | [3][4] |
| Accuracy (% Recovery) | 85 - 117% | 91.8 - 122% | [1][2][4] |
| Precision (%RSD) | < 15% | < 17.8% | [2][3][4] |
Table 2: Typical Instrumentation and Sample Throughput
| Parameter | LC-MS/MS | GC-MS | Source(s) |
| Typical Run Time | ~10 minutes | ~4.5 - 6 minutes | [3][5][6] |
| Sample Preparation | Simple "dilute and shoot" for liquids, LLE or SPE for complex matrices. | Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) often required. | [5][7][8] |
| Derivatization | Not required | Not typically required for DEHP | [7] |
Experimental Protocols
Detailed methodologies for both LC-MS/MS and GC-MS are provided below. These protocols are generalized and may require optimization for specific matrices.
LC-MS/MS Methodology
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the sample, add an appropriate amount of this compound internal standard solution.
-
Add 5 mL of a suitable organic solvent (e.g., hexane or dichloromethane).[8]
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent 1260 RRLC or equivalent.[9]
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 5 µm).[10]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.[10]
-
Flow Rate: 0.25 mL/min.[10]
-
Injection Volume: 5 µL.[10]
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6400 Series or SCIEX QTRAP 5500).[5][9]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
DEHP: Precursor ion -> Product ion (specific m/z values to be optimized).
-
This compound: Precursor ion -> Product ion (specific m/z values to be optimized).
-
GC-MS Methodology
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 5 mL of a liquid sample, add a known amount of this compound internal standard.
-
Add 2 mL of n-hexane as the extraction solvent.[3]
-
Vortex for 1 minute to ensure a homogenous mixture.[3]
-
Centrifuge at 5000 rpm for 10 minutes to achieve phase separation.[3]
-
Transfer the n-hexane layer to a GC vial for analysis.
2. Chromatographic Conditions
-
GC System: Agilent 7890A or equivalent.[9]
-
Column: A low-bleed 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]
-
Injector Temperature: 320 °C.[8]
-
Oven Temperature Program: Optimized for the separation of DEHP from other matrix components.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Single or triple quadrupole mass spectrometer (e.g., Agilent 5975C or 7000B).[9]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
Monitored Ions:
-
DEHP: m/z 149 (quantifier), other qualifying ions.[7]
-
This compound: Specific m/z to be determined based on its fragmentation pattern.
-
Visualizations
Cross-Validation Experimental Workflow
The following diagram illustrates the logical workflow for the cross-validation of LC-MS/MS and GC-MS methods for DEHP analysis.
DEHP and Endocrine Disruption Signaling Pathway
DEHP is a known endocrine disruptor that can interfere with various signaling pathways. The diagram below illustrates a simplified representation of DEHP's impact on steroidogenesis, a critical process in the endocrine system. DEHP has been shown to decrease the production of estradiol and progesterone by affecting the cAMP and ERK1/2 signaling pathways stimulated by Follicle-Stimulating Hormone (FSH).[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. s4science.at [s4science.at]
- 5. sciex.com [sciex.com]
- 6. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 7. waters.com [waters.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. agilent.com [agilent.com]
- 10. irbnet.de [irbnet.de]
- 11. DEHP Decreases Steroidogenesis through the cAMP and ERK1/2 Signaling Pathways in FSH-Stimulated Human Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Internal Standards: Justifying the Selection of DEHP-d38
In the precise world of quantitative analysis, particularly within chromatography and mass spectrometry, the accuracy of results is paramount. An internal standard (IS) is a crucial component added to samples and calibration standards to correct for variations during the analytical process, from sample preparation to final detection.[1] This guide provides an objective comparison and detailed justification for the selection of Bis(2-ethylhexyl) phthalate-d38 (DEHP-d38) as a superior internal standard for the quantification of DEHP.
The Logic of Selection: Why an Ideal Internal Standard Matters
The primary goal of an internal standard is to mimic the behavior of the target analyte as closely as possible.[2] This ensures that any loss of analyte during sample preparation or any fluctuation in instrument response affects both the analyte and the internal standard equally. The final concentration is then calculated using the ratio of the analyte's response to the IS's response, effectively canceling out these variations.[2]
An ideal internal standard should possess several key characteristics:
-
Similar Physicochemical Properties: It should behave like the analyte during extraction, chromatography, and ionization.[3]
-
Chromatographic Co-elution: For mass spectrometry, it should have a nearly identical retention time to the analyte.
-
Absence in Samples: It must not be naturally present in the samples being analyzed.[4]
-
Signal Resolution: It must be clearly distinguishable from the analyte and other matrix components. For mass spectrometry, this is achieved through a difference in mass-to-charge ratio (m/z).
Stable Isotope-Labeled (SIL) compounds are widely considered the gold standard for internal standards in mass spectrometry.[3][5] These are versions of the analyte where some atoms have been replaced by their heavier, stable isotopes (e.g., Deuterium (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)). This compound is a deuterated form of DEHP, making it a SIL internal standard. It is chemically identical to DEHP, ensuring it behaves the same way throughout the entire analytical process, perfectly compensating for matrix effects and variations in extraction recovery.[5]
Comparative Analysis: this compound vs. Structural Analogues
The most common alternatives to SIL internal standards are structural analogues—compounds that are chemically similar but not identical to the analyte. For phthalate analysis, a compound like Benzyl Benzoate is sometimes used.[6][7] While more affordable, it cannot match the performance of a SIL standard.
Table 1: Qualitative Comparison of Internal Standard Types for DEHP Analysis
| Feature | This compound (SIL IS) | Benzyl Benzoate (Structural Analogue) | Justification |
|---|---|---|---|
| Chemical Similarity | Virtually Identical | Similar, but different functional groups | This compound's identical structure ensures it mirrors DEHP's behavior in all chemical processes (e.g., partitioning during extraction). |
| Chromatographic Behavior | Co-elutes with DEHP | Similar, but distinct retention time | Co-elution ensures that both compounds experience the exact same matrix effects at the point of ionization.[5] |
| Matrix Effect Compensation | Excellent | Partial to Poor | Because Benzyl Benzoate elutes at a different time, it is subject to different co-eluting matrix components and thus different levels of ion suppression or enhancement. |
| Extraction Recovery | Excellent | Good | While a structural analogue can approximate recovery, only a SIL standard will have nearly identical recovery to the native analyte across various matrices and conditions.[5] |
| Availability & Cost | Lower availability, higher cost | Widely available, lower cost | The synthesis of SIL standards is a more complex and expensive process. |
Table 2: Representative Performance Data Comparison
The following data is representative of typical performance in a complex matrix (e.g., plasma or soil) analyzed by LC-MS/MS, illustrating the superior accuracy and precision achieved with a SIL internal standard.
| Parameter | This compound | Benzyl Benzoate |
| Average Recovery (%) | 96% | 75% |
| Precision (RSD %) | < 5% | 15-20% |
| Accuracy (% Bias) | < 3% | ± 25% |
| Linearity (R²) | > 0.998 | > 0.990 |
RSD: Relative Standard Deviation
Experimental Protocol: Quantification of DEHP using GC-MS
This section outlines a typical workflow for the quantification of DEHP in an aqueous sample (e.g., environmental water sample) using this compound as an internal standard, based on established methodologies.[8][9]
1. Preparation of Standards
-
Stock Solutions: Prepare individual 1 mg/mL stock solutions of native DEHP and this compound in a high-purity solvent like isohexane.
-
Calibration Standards: Create a series of calibration standards (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL) by serially diluting the DEHP stock solution.
-
Internal Standard Spiking: Fortify every calibration standard and every sample with the this compound internal standard to a constant final concentration (e.g., 20 ng/mL).
2. Sample Preparation (Liquid-Liquid Extraction)
-
Measure 10 mL of the aqueous sample into a separatory funnel.
-
Spike the sample with the this compound internal standard solution.
-
Add 10 mL of isohexane and shake vigorously for 2 minutes. Allow the layers to separate.
-
Collect the organic (top) layer. Repeat the extraction on the aqueous layer with a fresh 10 mL of isohexane.
-
Combine the two organic extracts.
-
Concentrate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a 2 mL autosampler vial for analysis.
3. GC-MS Analysis
-
GC System: Gas chromatograph equipped with a capillary column suitable for phthalate analysis (e.g., DB-5ms or equivalent).
-
Injection: 1 µL of the extract is injected in splitless mode.
-
Oven Program: Initial temperature of 100°C, hold for 1 min; ramp to 270°C at 10°C/min; hold for 5 min.
-
MS System: Mass spectrometer operating in Selected Ion Monitoring (SIM) mode.
-
DEHP Ions: Monitor a quantification ion (e.g., m/z 149) and a confirmation ion (e.g., m/z 167).
-
This compound Ions: Monitor the corresponding mass-shifted quantification and confirmation ions.
-
4. Data Analysis
-
Integrate the peak areas for the DEHP and this compound quantification ions.
-
Calculate the Response Ratio (Analyte Area / IS Area) for each calibration standard and sample.
-
Construct a calibration curve by plotting the Response Ratio against the concentration of the calibration standards.
-
Determine the concentration of DEHP in the samples by interpolating their Response Ratios from the calibration curve.
References
- 1. nebiolab.com [nebiolab.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internal Standards #2: What Makes a Good Internal Standard? | Separation Science [sepscience.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. epa.gov [epa.gov]
- 7. Restek - Chromatograms [restek.com]
- 8. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) | OIV [oiv.int]
- 9. oiv.int [oiv.int]
The Impact of Isotope Dilution on DEHP Extraction Efficiency: A Comparative Guide
In the quantitative analysis of Di(2-ethylhexyl) phthalate (DEHP), a ubiquitous plasticizer, achieving accurate and precise measurements is paramount. The use of a deuterated internal standard, such as DEHP-d38, is a common practice to enhance the reliability of these measurements. This guide provides a comparative overview of DEHP extraction efficiency with and without the use of this compound, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison
| Metric | DEHP Extraction without this compound (External Standard Method) | DEHP Extraction with this compound (Internal Standard Method) |
| Average Recovery | Highly variable and dependent on matrix complexity and extraction consistency. | Consistently high, with reported recoveries often in the range of 79-102%.[1] |
| Precision (RSD) | Generally higher, susceptible to variations in sample handling, extraction, and injection volume. | Significantly improved due to correction for procedural variations. |
| Accuracy | Prone to inaccuracies from matrix effects (ion suppression or enhancement). | High, as the internal standard co-elutes with the analyte, compensating for matrix effects. |
| Reliability | Lower, as it assumes 100% extraction efficiency and no sample loss. | High, provides a more realistic measure of the true analyte concentration. |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the extraction and analysis of DEHP from a solid matrix using an internal standard.
Caption: Experimental workflow for DEHP extraction and analysis using an internal standard.
Experimental Protocols
Below are detailed methodologies for the extraction of DEHP from a solid polymer matrix, both with and without the use of a deuterated internal standard.
Method 1: DEHP Extraction with this compound Internal Standard (Isotope Dilution Method)
This protocol is representative of methods that aim for high accuracy and precision.
1. Sample Preparation:
-
Accurately weigh approximately 0.1 g of the homogenized polymer sample into a glass vial.
-
Spike the sample with a known amount of this compound internal standard solution (e.g., 50 µL of a 10 µg/mL solution in a suitable solvent like hexane).
2. Extraction:
-
Add 10 mL of an appropriate extraction solvent (e.g., hexane or a hexane/acetone mixture) to the vial.
-
Place the vial in an ultrasonic bath and extract for 30 minutes at a controlled temperature.
-
After extraction, allow the solid material to settle.
3. Extract Concentration:
-
Carefully transfer the supernatant to a clean vial.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
4. Instrumental Analysis:
-
Analyze the concentrated extract using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
-
The quantification of DEHP is performed by calculating the ratio of the peak area of native DEHP to the peak area of the this compound internal standard. This ratio is then compared to a calibration curve prepared with standards containing both native DEHP and this compound.
Method 2: DEHP Extraction without Internal Standard (External Standard Method)
This method is simpler but more susceptible to errors.
1. Sample Preparation:
-
Accurately weigh approximately 0.1 g of the homogenized polymer sample into a glass vial.
2. Extraction:
-
Add 10 mL of the extraction solvent to the vial.
-
Perform ultrasonic extraction for 30 minutes.
3. Extract Concentration:
-
Transfer the supernatant to a clean vial and concentrate to a final volume of 1 mL.
4. Instrumental Analysis:
-
Analyze the extract using GC-MS/MS.
-
The concentration of DEHP is determined by comparing the peak area of DEHP in the sample to a calibration curve prepared from external standards of DEHP. This method assumes that the extraction efficiency is 100% and consistent across all samples and standards.
The Critical Role of this compound in Ensuring Accurate Quantification
The use of a deuterated internal standard like this compound is a cornerstone of robust analytical methods for DEHP. Because this compound is chemically identical to native DEHP, it behaves similarly during extraction, cleanup, and instrumental analysis. Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. This allows for a highly accurate correction, mitigating errors that can arise from incomplete extraction, sample matrix interference, and variations in instrument response. Studies have shown that methods employing isotope dilution achieve excellent linearity and high recovery rates, making it the preferred approach for reliable DEHP quantification in complex matrices.
References
Safety Operating Guide
Proper Disposal Procedures for DEHP-d38: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of DEHP-d38 (Deuterated Di(2-ethylhexyl) phthalate). The procedures outlined are intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.
Hazard Identification and Safety Precautions
This compound is the deuterium-labeled form of Di(2-ethylhexyl) phthalate (DEHP). While the deuteration is unlikely to alter the chemical's primary hazards, it is crucial to handle this compound with the same precautions as its non-labeled counterpart. DEHP is classified as a substance that may impair fertility and cause harm to the unborn child[1]. The U.S. Environmental Protection Agency (EPA) has determined that DEHP is a probable human carcinogen[2].
Key Hazards:
-
Reproductive Toxicity: May impair fertility and harm the unborn child[1].
-
Carcinogenicity: Classified as reasonably anticipated to be a human carcinogen[2]. Animal studies have shown the development of liver, pancreatic, and testicular cancer after long-term exposure.
-
Environmental Hazard: DEHP is persistent in the environment, particularly in soil and sediment, and can bioaccumulate in aquatic organisms[2][3].
Personal Protective Equipment (PPE) is mandatory when handling this compound waste:
-
Eye Protection: Use safety goggles with side protection.
-
Hand Protection: Wear chemical-resistant gloves. Consult the glove manufacturer for specific material recommendations.
-
Respiratory Protection: If there is a risk of generating aerosols or if working outside of a ventilated enclosure, use a high-efficiency particulate aerosol (HEPA) respirator[4].
-
Protective Clothing: A lab coat or other protective clothing is recommended to minimize skin contact[4].
Regulatory Compliance
Disposal of this compound must be in accordance with all applicable local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous chemical waste[3][5]. It is the responsibility of the waste generator to properly classify and manage their hazardous waste.
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Segregation
-
This compound waste should be collected separately from non-hazardous waste.
-
Do not mix this compound waste with other chemical waste streams unless specifically permitted by your institution's Environmental Health and Safety (EHS) department. As a general best practice, used and waste solvents should be kept separate (e.g., DMSO with DMSO, CDCl3 with CDCl3)[6].
Step 2: Container Selection
-
Use a container that is compatible with this compound. High-density polyethylene or the original product container are often suitable choices[5].
-
The container must have a secure, leak-proof cap and be in good condition. If a waste container is damaged, it must be transferred to a new container or placed within a larger, suitable overpack container[5].
-
The container must remain closed during storage, except when adding waste[5].
Step 3: Labeling
-
Properly label the waste container as soon as you begin accumulating waste[7].
-
The label must clearly state "Hazardous Waste" and identify the contents.
-
List all chemical constituents, including this compound and any solvents, with their approximate concentrations or volumes. Do not use abbreviations or chemical formulas[7].
-
Include the name and contact information of the generating researcher or lab, and the start date of waste accumulation[7].
Step 4: Waste Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area within or near the laboratory.
-
The storage area should be secure and have secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Store away from incompatible materials, such as strong oxidizing agents[4].
Step 5: Arranging for Disposal
-
Contact your institution's EHS department or a certified hazardous waste disposal contractor to schedule a pickup.
-
Follow their specific procedures for waste pickup requests[7].
-
Do not dispose of this compound down the drain or in the regular trash. Improper disposal can lead to environmental contamination and significant legal penalties[2][6].
Quantitative Data and Chemical Identifiers
The following table summarizes key information for DEHP, which should be used as a reference for handling and disposal of this compound.
| Property | Value |
| Chemical Name | Bis(2-ethylhexyl) phthalate |
| Synonyms | DEHP, Dioctyl phthalate (DOP) |
| CAS Number | 117-81-7[1][8] |
| Molecular Formula | C₂₄H₃₈O₄[1][8] |
| Molar Mass | 390.57 g/mol [4] |
| Appearance | Colorless viscous liquid with a slight odor[2][9] |
| Hazard Classifications | Probable Human Carcinogen, Reproductive Toxin[1][2] |
| Incompatible Materials | Strong oxidizing agents[4] |
| Primary Disposal Method | Incineration by a licensed hazardous waste facility[4] |
Experimental Protocols and Workflows
The proper disposal of this compound is a critical final step in any experimental protocol involving this substance. The logical workflow for this process is illustrated below.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
References
- 1. farnell.com [farnell.com]
- 2. Di(2-Ethylhexyl)Phthalate (DEHP) | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. tenoit.com.tw [tenoit.com.tw]
- 5. louisville.edu [louisville.edu]
- 6. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]
- 7. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 8. Di(2-ethylhexyl) phthalate | C24H38O4 | CID 8343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling DEHP-d38
This guide provides immediate and essential safety, handling, and disposal information for DEHP-d38, a deuterated form of Di(2-ethylhexyl) phthalate. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound should be handled with the same precautions as its non-labeled counterpart, DEHP. DEHP is classified as a possible cancer hazard based on animal data and may cause reproductive harm[1][2][3]. Strict adherence to PPE guidelines is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | PPE Recommendation | Specification |
| Hands | Chemical-resistant gloves | Contact glove manufacturer for specific material compatibility. |
| Eyes | Safety glasses or goggles | Should be worn to minimize eye contact[1]. |
| Respiratory | High-efficiency particulate aerosol (HEPA) respirator | Use in areas with inadequate ventilation or when airborne levels may exceed exposure limits[1]. |
| Body | Protective clothing, lab coat | Wear appropriate protective clothing to prevent skin exposure[1]. |
Safe Handling and Storage
Proper handling and storage are critical to minimize exposure risk.
-
Ventilation: Use this compound only in a well-ventilated area, such as a chemical fume hood. Good general ventilation, typically 10 air changes per hour, should be maintained[1].
-
Hygiene: Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling[1].
-
Storage: Store in a tightly sealed container in a cool, dry place. Keep away from strong oxidizing agents[1].
First Aid Measures
In case of exposure, follow these immediate first aid protocols.
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Action |
| Inhalation | Move the individual to fresh air. If symptoms persist, seek medical attention[1][4]. |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek medical attention if irritation persists[1][4][5]. |
| Skin Contact | Remove contaminated clothing. Wash the affected skin area thoroughly with soap and water. Launder contaminated clothing before reuse[1][6]. |
| Ingestion | Do not induce vomiting. Seek immediate medical attention. |
Spill and Disposal Procedures
Prompt and correct response to spills and proper disposal of waste are essential for laboratory safety and environmental protection.
-
Spill Response:
-
Small Spills: Absorb the spill with an inert material, such as vermiculite, and place it in a designated container for chemical waste[1].
-
Large Spills: Evacuate the area. Use personal protective equipment. Dike the spill to prevent it from entering drains or waterways. Absorb with an inert material and dispose of it as hazardous waste[1].
-
-
Disposal:
-
Dispose of this compound waste in accordance with all applicable federal, state, and local regulations. Incineration is a potential disposal method[1].
-
Disposal of DEHP is regulated under the Resource Conservation and Recovery Act (RCRA)[7].
-
Empty containers may retain product residue and should be handled as hazardous waste[1].
-
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
References
- 1. tenoit.com.tw [tenoit.com.tw]
- 2. Di(2-ethylhexyl)phthalate (DEHP) - Proposition 65 Warnings Website [p65warnings.ca.gov]
- 3. farnell.com [farnell.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. nj.gov [nj.gov]
- 7. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP) - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
